4-(Methylthio)quinazoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13182-59-7 |
|---|---|
Molecular Formula |
C9H8N2S |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
4-methylsulfanylquinazoline |
InChI |
InChI=1S/C9H8N2S/c1-12-9-7-4-2-3-5-8(7)10-6-11-9/h2-6H,1H3 |
InChI Key |
COABNVNLVJLMAS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC2=CC=CC=C21 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-(Methylthio)quinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical properties of 4-(Methylthio)quinazoline. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes information from computational predictions, established chemical principles of the quinazoline scaffold, and experimental data from closely related analogs. This guide covers physicochemical properties, proposed synthesis methodologies, expected spectral characteristics, and potential biological activities, offering a valuable resource for researchers interested in this heterocyclic compound.
Introduction
The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] The introduction of a methylthio group at the 4-position of the quinazoline ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity and potential as a therapeutic agent. This guide aims to provide a detailed understanding of the chemical characteristics of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂S | PubChem[3] |
| Molecular Weight | 176.24 g/mol | PubChem[3] |
| CAS Number | 13182-59-7 | PubChem[3] |
| XLogP3 | 1.8 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
| Topological Polar Surface Area | 51.1 Ų | PubChem[3] |
| Predicted Boiling Point | 387.7 ± 34.0 °C | ChemicalBook[4] |
| Predicted Density | 1.39 ± 0.1 g/cm³ | ChemicalBook[4] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature. However, based on established synthetic routes for analogous 4-thioether substituted quinazolines, two primary methods can be proposed.
Proposed Synthesis from Quinazoline-4-thione
This method involves the S-alkylation of quinazoline-4-thione with a suitable methylating agent.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound from Quinazoline-4-thione.
Detailed Experimental Protocol:
-
Preparation of Reactants: To a solution of quinazoline-4-thione (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base (1.1 to 1.5 equivalents), for instance, potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Reaction Mixture: Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the thiolate anion.
-
Addition of Methylating Agent: Add methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1 to 1.5 equivalents) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from room temperature to 80°C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Proposed Synthesis from 4-Chloroquinazoline
This alternative route involves the nucleophilic substitution of the chlorine atom in 4-chloroquinazoline with a methylthiolate source.
Reaction Scheme:
Figure 2: Proposed synthesis of this compound from 4-Chloroquinazoline.
Detailed Experimental Protocol:
-
Preparation of Reactants: Dissolve 4-chloroquinazoline (1 equivalent) in a suitable solvent like DMF or ethanol.
-
Addition of Nucleophile: Add sodium thiomethoxide (NaSCH₃) (1.1 to 1.5 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) and monitor its progress by TLC.
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Spectral Properties
Direct experimental spectral data for this compound is not available in the searched literature. However, the expected spectral characteristics can be predicted based on the analysis of its structure and comparison with related quinazoline derivatives.
1H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinazoline ring system and the methylthio group.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~8.5-9.0 | s |
| H-5 | ~8.0-8.2 | d |
| H-6, H-7 | ~7.5-7.9 | m |
| H-8 | ~7.9-8.1 | d |
| -SCH₃ | ~2.5-3.0 | s |
13C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | ~150-155 |
| C-4 | ~160-165 |
| C-4a | ~120-125 |
| C-5 | ~125-130 |
| C-6 | ~125-130 |
| C-7 | ~130-135 |
| C-8 | ~120-125 |
| C-8a | ~150-155 |
| -SCH₃ | ~15-20 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C/C=N bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3000-3100 |
| C=N stretch | 1600-1650 |
| C=C stretch (aromatic) | 1450-1600 |
| C-S stretch | 600-800 |
Mass Spectrometry
In a mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.
| Ion | Expected m/z |
| [M]⁺ | 176 |
| [M+H]⁺ | 177 |
Potential Biological Activity and Signaling Pathways
While no specific studies on the biological activity of this compound have been identified, the broader class of quinazoline derivatives is well-known for a wide range of pharmacological effects. Thioether-substituted quinazolines, in particular, have shown promise as anticancer agents.[5]
Potential Anticancer Activity
Many 4-substituted quinazoline derivatives are known to act as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6] The methylthio group at the 4-position could potentially interact with the active sites of these enzymes. Additionally, some quinazoline derivatives have been investigated as dual inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), which are crucial targets in cancer therapy.[1]
Hypothetical Signaling Pathway Involvement
Given the known activities of related compounds, this compound could potentially modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. A hypothetical representation of how a quinazoline derivative might inhibit the EGFR signaling pathway is shown below.
Figure 3: Hypothetical inhibition of the EGFR signaling pathway by this compound.
Conclusion
This compound is a heterocyclic compound with potential for further investigation in the field of medicinal chemistry. While direct experimental data on its properties are scarce, this guide provides a comprehensive overview based on computational predictions and the well-established chemistry of the quinazoline scaffold. The proposed synthetic routes offer a practical approach for its preparation, and the predicted spectral data will be instrumental in its characterization. The potential for this molecule to interact with key biological targets, particularly in the context of cancer, warrants further experimental validation. This guide serves as a foundational resource to stimulate and support future research on this compound and its derivatives.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. 4-Methylthioquinazoline | C9H8N2S | CID 7160391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
An In-depth Technical Guide to 4-(Methylthio)quinazoline
CAS Number: 13182-59-7
This technical guide provides a comprehensive overview of 4-(Methylthio)quinazoline, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical properties, synthesis, and known biological activities, with a focus on its potential as an anticancer agent.
Physicochemical Properties
This compound, with the chemical formula C₉H₈N₂S, is a quinazoline derivative characterized by a methylthio group substituted at the 4-position of the quinazoline ring.[1] This structural feature plays a significant role in its chemical reactivity and biological activity.
| Property | Value | Source |
| CAS Number | 13182-59-7 | [1] |
| Molecular Formula | C₉H₈N₂S | [1] |
| Molecular Weight | 176.24 g/mol | [1] |
| IUPAC Name | 4-(methylsulfanyl)quinazoline | [1] |
| SMILES | CSC1=NC=NC2=CC=CC=C21 | [1] |
| InChI | InChI=1S/C9H8N2S/c1-12-9-7-4-2-3-5-8(7)10-6-11-9/h2-6H,1H3 | [1] |
| InChIKey | COABNVNLVJLMAS-UHFFFAOYSA-N | [1] |
Synthesis
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and effective method involves the nucleophilic aromatic substitution of a leaving group, such as a halogen, at the 4-position of the quinazoline ring with a methylthiolate source.
Experimental Protocol: Synthesis of this compound from 4-Chloroquinazoline
This protocol is a representative method based on general procedures for the synthesis of 4-alkyl(aryl)thioquinazoline derivatives.[2]
Materials:
-
4-Chloroquinazoline
-
Sodium thiomethoxide (Sodium methanethiolate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 4-chloroquinazoline (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium thiomethoxide (1.2 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine solution (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Mechanism of Action
Quinazoline derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[3] The introduction of a methylthio group at the 4-position can modulate the biological activity of the quinazoline scaffold.
Anticancer Activity
Numerous studies have highlighted the potential of quinazoline derivatives as anticancer agents.[4][5][6] Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells.
Inhibition of EGFR and PI3K/Akt Signaling Pathways:
The epidermal growth factor receptor (EGFR) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway are crucial for cell growth, proliferation, and survival.[7][8][9][10] Aberrant activation of these pathways is a hallmark of many cancers. Quinazoline-based compounds have been developed as potent inhibitors of EGFR tyrosine kinase and the PI3K/Akt pathway.[2][7][8][11][12][13][14][15] The 4-anilinoquinazoline scaffold, for instance, is a well-known pharmacophore for EGFR inhibition.[12] While direct studies on this compound are limited, its structural similarity to other active quinazolines suggests it may also target these pathways.
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a general method for assessing the cytotoxic effects of a compound on cancer cell lines.[4][16]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in the complete growth medium. The final concentration of DMSO should not exceed 0.1%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: General workflow for an in vitro MTT cytotoxicity assay.
Conclusion
This compound is a molecule of significant interest within the broader class of quinazoline derivatives. Its synthesis is accessible through established chemical methodologies. While further research is required to fully elucidate its specific biological targets and mechanism of action, the existing body of knowledge on related quinazoline compounds suggests its potential as a modulator of key signaling pathways implicated in cancer. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its analogs.
References
- 1. 4-Methylthioquinazoline | C9H8N2S | CID 7160391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. wjpmr.com [wjpmr.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of new series of quinazolinone derivatives endowed with anticancer potential [journals.ekb.eg]
- 7. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quinazoline-based fourth-generation EGFR tyrosine kinase inhibitors to overcome C797S-mediated resistance in non-small cell lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-(Methylthio)quinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to obtain 4-(methylthio)quinazoline, a key heterocyclic compound with applications in medicinal chemistry and drug discovery. This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways.
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The introduction of a methylthio group at the 4-position of the quinazoline ring can significantly influence the molecule's physicochemical properties and biological activity. This guide focuses on the two most common and effective methods for the synthesis of this compound: the S-methylation of quinazoline-4-thione and the nucleophilic substitution of 4-chloroquinazoline.
Synthetic Pathways
Two primary synthetic strategies have been established for the preparation of this compound. The choice of method may depend on the availability of starting materials, desired purity, and scalability of the reaction.
1. S-Methylation of Quinazoline-4-thione: This is a direct and efficient method that involves the selective alkylation of the sulfur atom of quinazoline-4-thione using a methylating agent.
2. Nucleophilic Aromatic Substitution of 4-Chloroquinazoline: This approach utilizes the reactivity of the 4-chloro group towards nucleophilic attack by a methyl mercaptan equivalent.
The logical workflow for the synthesis and characterization of this compound is depicted below.
Caption: General workflow for the synthesis and analysis of this compound.
Experimental Protocols
Method 1: S-Methylation of Quinazoline-4-thione
This method relies on the direct alkylation of quinazoline-4-thione. The regioselectivity of the methylation (S- vs. N-methylation) is highly dependent on the reaction conditions, with polar protic solvents favoring the desired S-alkylation.[1]
Reaction Scheme:
Caption: S-Methylation of quinazoline-4-thione.
Detailed Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve quinazoline-4-thione (1.62 g, 0.01 mol) in 50 mL of absolute ethanol.
-
To this solution, add methyl iodide (1.42 g, 0.01 mol).
-
Heat the reaction mixture in a water bath at 80-90°C with continuous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product, 4-methylthioquinazoline, can be isolated from the reaction mixture.[1]
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., hexane) to yield the pure product.
Method 2: Nucleophilic Aromatic Substitution of 4-Chloroquinazoline
This method involves the displacement of the chloro group at the 4-position of the quinazoline ring by a thiomethyl nucleophile. This is a common strategy for introducing sulfur-containing substituents onto the quinazoline core.
Reaction Scheme:
Caption: Nucleophilic substitution of 4-chloroquinazoline.
Detailed Protocol:
-
To a solution of 4-chloroquinazoline in acetone, add an equimolar amount of a methyl mercaptan source, such as sodium thiomethoxide or methyl mercaptan in the presence of a base like potassium carbonate.
-
Reflux the reaction mixture with stirring.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off any inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to afford pure this compound.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis of this compound.
Table 1: Reactants and Products
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Quinazoline-4-thione | C₈H₆N₂S | 162.21 | Starting Material (Method 1) |
| 4-Chloroquinazoline | C₈H₅ClN₂ | 164.59 | Starting Material (Method 2) |
| Methyl Iodide | CH₃I | 141.94 | Reagent (Method 1) |
| Sodium Thiomethoxide | CH₃NaS | 70.09 | Reagent (Method 2) |
| This compound | C₉H₈N₂S | 176.24 | Product |
Table 2: Reaction Conditions and Yields
| Method | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| S-Methylation | Ethanol | - | 80-90 | Not Specified | 71 | [1] |
| Nucleophilic Substitution | Acetone | K₂CO₃ | Reflux | Not Specified | Not Specified | Inferred |
Table 3: Characterization Data for this compound
| Property | Value |
| Appearance | Solid |
| Melting Point | Not Specified |
| ¹H NMR | Not Specified |
| ¹³C NMR | Not Specified |
| Mass Spectrum (m/z) | Not Specified |
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes: S-methylation of quinazoline-4-thione and nucleophilic substitution of 4-chloroquinazoline. The S-methylation approach in a polar protic solvent offers a direct and high-yielding method. The choice of synthesis will ultimately be guided by the availability of starting materials and the desired scale of the reaction. Further research is warranted to fully characterize the product and explore its potential applications in drug development.
References
A Technical Guide to 4-(Methylthio)quinazoline (IUPAC Name: 4-methylsulfanylquinazoline)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Methylthio)quinazoline, a heterocyclic compound of interest in medicinal chemistry. Its IUPAC name is 4-methylsulfanylquinazoline. This document details its synthesis, physicochemical properties, and known biological activities, including anticancer, antiviral, and anti-inflammatory potential. Experimental protocols for the synthesis of related derivatives and assays for biological activity are provided to facilitate further research and development. Quantitative data from various studies are summarized in structured tables for comparative analysis. Additionally, logical workflows and potential signaling pathway interactions are visualized using Graphviz diagrams.
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities.[1] The quinazoline scaffold is a versatile pharmacophore that has been successfully incorporated into a variety of therapeutic agents. The addition of a methylthio group at the 4-position of the quinazoline ring system gives rise to this compound, a compound with potential for further chemical modification and biological evaluation. This guide aims to consolidate the current scientific knowledge on this compound and its derivatives to support ongoing research and drug development efforts.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 4-methylsulfanylquinazoline | |
| Molecular Formula | C₉H₈N₂S | |
| Molecular Weight | 176.24 g/mol | |
| CAS Number | 13182-59-7 |
Synthesis and Experimental Protocols
General Synthesis Workflow for 4-Thioquinazoline Derivatives
The synthesis of 4-thioquinazoline derivatives typically involves a multi-step process starting from substituted anthranilic acids. A representative workflow is illustrated below.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of 4-Thioquinazoline Derivatives Containing a Chalcone Moiety
This protocol is adapted from the synthesis of related antiviral compounds and can be modified for the synthesis of this compound.[2]
Step 1: Synthesis of Quinazolin-4(3H)-one (Intermediate 1)
-
A mixture of a substituted 2-aminobenzoic acid and formamide is heated at 140-145 °C for 4.5 hours.
-
The reaction mixture is cooled, and the resulting precipitate is filtered and washed to yield the quinazolin-4(3H)-one derivative.
Step 2: Synthesis of 4-Chloroquinazoline (Intermediate 2)
-
The quinazolin-4(3H)-one derivative from Step 1 is refluxed with thionyl chloride (SOCl₂) to yield the corresponding 4-chloroquinazoline derivative.
Step 3: Synthesis of Quinazoline-4-thiol (Intermediate 3)
-
The 4-chloroquinazoline derivative is reacted with a sulfur source, such as sodium hydrosulfide (NaSH), in a suitable solvent like ethanol to produce the quinazoline-4-thiol.
Step 4: Synthesis of this compound
-
To a solution of quinazoline-4-thiol in a suitable solvent (e.g., ethanol or DMF), a base (e.g., sodium hydroxide or potassium carbonate) is added.
-
Methyl iodide is then added dropwise, and the reaction mixture is stirred at room temperature or gentle heating until the reaction is complete (monitored by TLC).
-
The product is isolated by pouring the reaction mixture into water, followed by filtration or extraction with an organic solvent.
-
Purification is typically achieved by recrystallization or column chromatography.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.
Anticancer Activity
Several studies have investigated the anticancer potential of quinazoline derivatives, including those with a methylthio group.
Table 1: In Vitro Anticancer Activity of 4-(Aryl)-2-(methylthio) benzo[h]quinazoline Derivatives [3][4]
| Compound | Substituent (Aryl Group) | Cell Line | IC₅₀ (µg/mL) |
| C1 | 4-(2-fluorophenyl) | MCF-7 | 62.5 |
| C2 | 4-(3,4-dimethoxyphenyl) | MCF-7 | 62.5 |
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Experimental Protocol: MTT Assay for Cytotoxicity [3]
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a further 48-72 hours.
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Antiviral Activity
Derivatives of 4-thioquinazoline have shown promising antiviral activity, particularly against the Tobacco Mosaic Virus (TMV).
Table 2: Antiviral Activity of 4-Thioquinazoline Derivatives Against TMV [2][5]
| Compound | Curative Activity at 500 µg/mL (%) | Protection Activity EC₅₀ (µg/mL) | Inactivation Activity at 500 µg/mL (%) |
| M1 | 52.5 ± 5.2 | 274.3 ± 6.2 | 63.9 ± 6.1 |
| M2 | 47.7 ± 4.3 | 156.4 ± 4.1 | 82.1 ± 4.1 |
| M6 | 48.3 ± 3.3 | 138.1 ± 3.4 | 83.2 ± 4.4 |
| Ribavirin (Control) | 37.9 ± 1.9 | 436.0 ± 4.3 | 72.9 ± 2.4 |
Experimental Protocol: Half-Leaf Method for Antiviral Activity against TMV [2]
-
Virus Inoculation: The leaves of a susceptible host plant (e.g., Nicotiana glutinosa) are dusted with carborundum and inoculated with a solution of TMV.
-
Compound Application: Immediately after inoculation, one half of each leaf is treated with a solution of the test compound, while the other half is treated with a control solution (e.g., solvent only).
-
Incubation: The plants are kept in a controlled environment (e.g., greenhouse) for 3-4 days to allow for the development of local lesions.
-
Lesion Counting: The number of local lesions on both the treated and control halves of the leaves are counted.
-
Inhibition Calculation: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.
Anti-inflammatory Activity
While direct studies on this compound are limited, related quinazolinone derivatives have demonstrated anti-inflammatory properties.[6][7][8] The evaluation of anti-inflammatory activity often involves in vitro assays such as the inhibition of protein denaturation.
Experimental Protocol: In Vitro Anti-inflammatory Activity (Inhibition of Albumin Denaturation) [6]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations, 1% aqueous solution of bovine serum albumin (BSA), and phosphate-buffered saline (PBS, pH 6.4).
-
Incubation: The mixture is incubated at 37°C for 20 minutes and then heated at 70°C for 10 minutes.
-
Turbidity Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.
-
Inhibition Calculation: The percentage inhibition of protein denaturation is calculated using the formula: Percentage Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100. A standard anti-inflammatory drug like diclofenac sodium is used as a positive control.
Potential Signaling Pathways
The biological activities of quinazoline derivatives are often attributed to their interaction with key signaling pathways involved in cell proliferation, inflammation, and viral replication. While the specific mechanisms of this compound are yet to be fully elucidated, related compounds have been shown to modulate pathways such as NF-κB and MAPK.[9][10][11]
Caption: Potential inhibitory effects on inflammatory signaling pathways.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide has summarized the available information on its synthesis, and the demonstrated anticancer, antiviral, and potential anti-inflammatory activities of its derivatives. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully realize its therapeutic potential. The logical workflows and pathway diagrams presented herein offer a framework for designing future studies to explore the structure-activity relationships and optimize the pharmacological profile of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpmr.com [wjpmr.com]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Facile Preparation of 4-Substituted Quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-(Methylthio)quinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 4-(Methylthio)quinazoline. Due to the limited availability of experimental data for the unsubstituted parent compound, this guide also includes data for closely related derivatives to provide a comparative context for researchers.
Core Physical and Chemical Properties
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂S | PubChem CID: 7160391[1] |
| Molecular Weight | 176.24 g/mol | PubChem CID: 7160391[1] |
| IUPAC Name | 4-(methylsulfanyl)quinazoline | PubChem CID: 7160391[1] |
| CAS Number | 13182-59-7 | PubChem CID: 7160391[1] |
| XLogP3 | 1.8 | PubChem CID: 7160391[1] |
| Hydrogen Bond Donor Count | 0 | PubChem CID: 7160391[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 7160391[1] |
| Rotatable Bond Count | 1 | PubChem CID: 7160391[1] |
| Exact Mass | 176.04081944 Da | PubChem CID: 7160391[1] |
| Topological Polar Surface Area | 51.1 Ų | PubChem CID: 7160391[1] |
| Complexity | 151 | PubChem CID: 7160391[1] |
Note: The data in Table 1 is computationally generated and may differ from experimental values.
For comparative purposes, the experimental data for the closely related compound, 4-(methylthio)-2-phenylquinazoline , is presented in Table 2.
Table 2: Experimental Data for 4-(methylthio)-2-phenylquinazoline
| Property | Value | Source |
| Melting Point | 93-94 °C | Smith et al.[2] |
| Molecular Formula | C₁₅H₁₂N₂S | Smith et al.[2] |
| Molecular Weight | 252.33 g/mol | Smith et al.[2] |
Spectral Data
Table 3: Mass Spectrometry Data for 4-(methylthio)-2-phenylquinazoline
| Technique | m/z Values (%) | Source |
| EI-MS | 252 (M+, 100), 251 (72), 205 (60), 102 (47), 77 (61), 51 (33) | Smith et al.[2] |
| CI-MS | 253 (MH+, 100), 207 (3) | Smith et al.[2] |
| HRMS (CI) | Calculated for C₁₅H₁₃N₂S [MH]⁺: 253.0794; Found: 253.0789 | Smith et al.[2] |
Experimental Protocols
The synthesis of this compound and its derivatives typically involves the S-alkylation of a corresponding quinazoline-4-thione precursor. The following is a representative protocol based on the synthesis of 4-(methylthio)-2-phenylquinazoline.[2]
Synthesis of 4-(methylthio)-2-phenylquinazoline
Materials:
-
2-phenyl-3H-quinazoline-4-thione
-
Methanol (MeOH)
-
Water (H₂O)
-
Potassium hydroxide (KOH)
-
Iodomethane (CH₃I)
-
Diethyl ether (Et₂O)
Procedure:
-
A solution of 2-phenyl-3H-quinazoline-4-thione (4.81 g, 20.2 mmol) is prepared in a 1:1 mixture of methanol and water (50 ml).
-
Potassium hydroxide (3.0 g) is added to the solution.
-
Iodomethane (3.41 g, 24.0 mmol) is added to the reaction mixture.
-
The mixture is stirred for 20 minutes at room temperature.
-
The resulting solid precipitate is collected by filtration.
-
The solid is washed with water (3 x 30 ml) and dried.
-
The crude product is recrystallized from diethyl ether to yield 4-(methylthio)-2-phenylquinazoline as colorless crystals.
This general approach can be adapted for the synthesis of the parent this compound by starting with quinazoline-4-thione.
Biological Activity and Signaling Pathways
Quinazoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Notably, certain 4-methyl quinazoline derivatives have been identified as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and Histone Deacetylases (HDAC), two key targets in cancer therapy.
The dual inhibition of PI3K and HDAC by these compounds can lead to the synergistic induction of apoptosis and cell cycle arrest in cancer cells. The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes.
The logical relationship of this dual-inhibition mechanism is depicted in the following diagram:
Experimental Workflow for Assessing Anticancer Activity
The evaluation of the anticancer properties of this compound derivatives typically involves a series of in vitro assays. A general experimental workflow is outlined below.
This guide provides a foundational understanding of the physical and chemical characteristics of this compound, acknowledging the areas where further experimental validation is required. The provided protocols and pathway diagrams offer a starting point for researchers interested in the synthesis and biological evaluation of this and related quinazoline derivatives.
References
Starting materials for 4-(Methylthio)quinazoline synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic routes for obtaining 4-(Methylthio)quinazoline, a key heterocyclic compound with significant potential in medicinal chemistry. The document provides a comparative analysis of starting materials, detailed experimental protocols, and quantitative data to assist researchers in selecting the optimal synthetic strategy. Furthermore, it explores the biological context of quinazoline derivatives as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer progression.
Core Synthetic Strategies and Starting Materials
The synthesis of this compound is predominantly achieved through two principal pathways, each commencing from a distinct starting material: Quinazoline-4-thione and 4-Chloroquinazoline . The choice between these precursors often depends on their commercial availability, cost, and the desired scale of the reaction.
Table 1: Comparison of Synthetic Routes for this compound
| Starting Material | Reagents | General Reaction Type | Reported Yield | Key Considerations |
| Quinazoline-4-thione | Methyl iodide, Methyl tosylate, or Dimethyl sulfate | S-alkylation | Up to 71%[1] | Reaction conditions can be tuned to favor S-alkylation over N-alkylation. The choice of solvent is critical. |
| 4-Chloroquinazoline | Sodium thiomethoxide or Methyl mercaptan with a base | Nucleophilic Aromatic Substitution | Yields vary depending on specific analogues and conditions. | 4-Chloroquinazoline can be prepared from the more accessible 4-hydroxyquinazoline.[2] This route is versatile for creating a variety of 4-substituted quinazolines. |
Experimental Protocols
Method 1: Synthesis from Quinazoline-4-thione
This protocol is based on the S-alkylation of quinazoline-4-thione using a methylating agent. The choice of solvent plays a crucial role in the regioselectivity of the reaction, with polar protic solvents like ethanol favoring the formation of the S-methylated product.[1]
Protocol: S-Methylation of Quinazoline-4-thione [1]
-
Dissolution: In a flask equipped with a thermometer, separatory funnel, and mechanical stirrer, dissolve 1.62 g (0.01 mol) of quinazoline-4-thione in 50 ml of absolute ethanol.
-
Addition of Methylating Agent: While stirring, add 1.06 ml (0.01 mol) of methyl iodide dropwise to the solution through the separatory funnel.
-
Reaction: Heat the reaction mixture in a water bath at 80-90°C. Monitor the reaction progress by thin-layer chromatography.
-
Work-up: After the reaction is complete, cool the mixture. The product, this compound, can be isolated and purified using standard techniques such as filtration and recrystallization from a suitable solvent like hexane. A yield of 71% has been reported for this method.[1]
Method 2: Synthesis from 4-Chloroquinazoline
This approach involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position of the quinazoline ring is displaced by a methylthio group. This method is highly versatile for the synthesis of various 4-alkyl(aryl)thioquinazoline derivatives.[3]
General Protocol: Thioetherification of 4-Chloroquinazoline [3]
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloroquinazoline (1 equivalent) in a suitable solvent such as acetone.
-
Addition of Reagents: Add sodium thiomethoxide (CH₃SNa) (1.1 equivalents) or a combination of methyl mercaptan and a base like potassium carbonate (K₂CO₃) to the solution.
-
Reaction: Reflux the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography.
-
Work-up: Upon completion, cool the reaction mixture and filter off any inorganic salts. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.
Logical Workflow for Synthesis
The following diagram illustrates the decision-making process and workflow for the synthesis of this compound.
Caption: Synthetic routes to this compound.
Biological Relevance: Quinazolines as PI3K/Akt/mTOR Pathway Inhibitors
Quinazoline derivatives have emerged as a significant class of compounds in drug discovery, particularly in oncology. Many have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism, and is frequently hyperactivated in various cancers.[1][4][5] The inhibition of this pathway by quinazoline-based molecules can lead to the suppression of tumor growth and induction of apoptosis.
The following diagram illustrates the mechanism of action of quinazoline-based inhibitors on the PI3K/Akt/mTOR signaling cascade.
Caption: Quinazoline inhibition of the PI3K/Akt/mTOR pathway.
This guide provides a foundational understanding of the synthesis of this compound and highlights the therapeutic potential of the broader quinazoline scaffold. The detailed protocols and comparative data are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 4-(Methylthio)quinazoline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthesis methodologies for 4-(methylthio)quinazoline derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. The document details experimental protocols, presents quantitative data in a structured format, and visualizes key synthetic and biological pathways.
Core Synthesis Strategy
The primary and most direct route to this compound derivatives involves a two-step process: the synthesis of a quinazoline-4-thione precursor, followed by its S-methylation. This foundational method can be adapted to produce a variety of substituted analogs.
Synthesis of Quinazoline-4-thione Precursor
The initial step is the formation of the quinazoline-4-thione core. A common method involves the thionation of the corresponding quinazolin-4-one.
Experimental Protocol: Synthesis of Quinazolin-4-thione from Quinazolin-4-one [1]
-
Materials: Quinazolin-4-one, Phosphorus Pentasulfide (P4S10), Pyridine.
-
Procedure:
-
A mixture of quinazolin-4-one and phosphorus pentasulfide in pyridine is prepared.
-
The reaction mixture is refluxed for several hours.
-
After cooling, the mixture is poured into water to precipitate the product.
-
The crude product is collected by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to yield pure quinazolin-4-thione.
-
S-Methylation of Quinazoline-4-thione
The second key step is the selective methylation of the sulfur atom at the 4-position. The choice of methylating agent and reaction conditions can influence the regioselectivity of the reaction, with S-methylation generally favored under basic conditions.[2]
Experimental Protocol: Synthesis of this compound [2]
-
Materials: Quinazoline-4-thione, Methyl Iodide, a suitable base (e.g., Potassium Carbonate or Sodium Hydride), and a polar aprotic solvent (e.g., Dimethylformamide - DMF or Acetonitrile).
-
Procedure:
-
Quinazoline-4-thione is dissolved in the chosen solvent in a reaction flask.
-
The base is added to the solution to deprotonate the thiol group, forming a thiolate anion.
-
Methyl iodide is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or gentle heating until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice water to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford this compound.
-
Synthesis Workflow:
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives, such as halogenated analogs, follows a similar strategy, starting from the appropriately substituted anthranilic acid.
Synthesis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
Experimental Protocol: [3]
-
Materials: 5-Bromoanthranilic acid, Phenyl isothiocyanate, Ethanol.
-
Procedure:
-
5-Bromoanthranilic acid is reacted with phenyl isothiocyanate in ethanol.
-
The reaction mixture is refluxed to yield the key intermediate, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.
-
Synthesis of 6-Bromo-4-(methylthio)quinazoline Derivatives
The subsequent S-alkylation is performed on the bromo-substituted quinazolinethione intermediate.
Experimental Protocol: [3]
-
Materials: 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, Alkyl halide (e.g., methyl iodide), Potassium Carbonate (K2CO3), Dimethylformamide (DMF).
-
Procedure:
-
The intermediate from the previous step is dissolved in DMF.
-
Potassium carbonate is added as the base.
-
The appropriate alkyl halide is added, and the reaction mixture is stirred to yield the corresponding S-alkylated quinazoline-4-one derivative.
-
Synthesis Workflow for Substituted Derivatives:
Quantitative Data Summary
The following tables summarize the reported yields and melting points for key compounds in the synthesis of this compound derivatives.
| Compound | Starting Material(s) | Reagents | Solvent | Yield (%) | Melting Point (°C) | Reference |
| Quinazoline-4-thione | Quinazolin-4-one | P4S10 | Pyridine | High | 310-312 | [1] |
| This compound | Quinazoline-4-thione | Methyl Iodide, K2CO3 | DMF | 85 | 68-70 | [2] |
| 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | Butyl bromide, K2CO3 | DMF | 74.6 | 128-130 | [3][4] |
Biological Significance and Signaling Pathways
Quinazoline derivatives are a well-established class of pharmacologically active compounds, with many exhibiting potent anticancer activity. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.
EGFR Signaling Pathway Inhibition
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[5][6] Overactivation of this pathway is a common feature of many cancers. Quinazoline-based inhibitors, such as Gefitinib and Erlotinib, act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain, thereby blocking downstream signaling.[5][6]
EGFR Signaling Pathway:
References
- 1. Synthesis Biological Evaluation of Quinazoline-4-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-(Methylthio)quinazoline: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Methylthio)quinazoline, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document compiles available spectroscopic data and outlines the experimental protocols utilized for its characterization, offering a valuable resource for scientists working with this and related quinazoline derivatives.
Chemical Structure and Properties
Chemical Name: this compound Molecular Formula: C₉H₈N₂S Molecular Weight: 176.24 g/mol CAS Number: 13182-59-7[1]
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Specific experimental ¹H and ¹³C NMR data for the unsubstituted this compound were not found in the provided search results. The tables are presented as a template for data inclusion upon availability.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Interpretation |
| Data not available in search results |
Note: Specific experimental FT-IR data for this compound were not found in the provided search results. The table is a template for data inclusion.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| Data not available in search results |
Note: Specific experimental mass spectrometry data for this compound were not found in the provided search results. The table is a template for data inclusion.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: UV-Vis Spectroscopic Data
| λmax (nm) | Solvent |
| Data not available in search results |
Note: Specific experimental UV-Vis data for this compound were not found in the provided search results. The table is a template for data inclusion.
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of quinazoline derivatives are described below. These represent general methodologies that are applicable to the characterization of this compound.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a 400 or 500 MHz spectrometer.[2][3] Deuterated solvents such as DMSO-d₆ or CDCl₃ are commonly used, with tetramethylsilane (TMS) serving as an internal standard for chemical shift referencing.[4]
FT-IR Spectroscopy
Infrared spectra are generally obtained using an FT-IR spectrometer.[3] Samples can be prepared as KBr pellets or analyzed as a thin film.
Mass Spectrometry
Mass spectra are typically acquired using an electron ionization (EI) source at 70 eV.[3] High-resolution mass spectrometry (HRMS) can be employed for accurate mass determination.
UV-Vis Spectroscopy
UV-Vis absorption spectra are recorded on a spectrophotometer using a suitable solvent, such as acetonitrile or dimethyl sulfoxide (DMSO).[5] The concentration of the sample solution is typically in the micromolar range.
Synthesis and Characterization Workflow
The general workflow for the synthesis and spectroscopic characterization of a quinazoline derivative like this compound is outlined below. This process ensures the purity and correct structural identification of the target compound.
This document serves as a foundational guide to the spectroscopic properties of this compound. Further experimental work is required to populate the data tables with specific, quantitative values for the unsubstituted compound.
References
- 1. 4-Methylthioquinazoline | C9H8N2S | CID 7160391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]
- 3. Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Methylthio)quinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Methylthio)quinazoline. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, the following guide is constructed based on the analysis of a closely related analogue, 4-(methylthio)-2-phenylquinazoline, and established principles of NMR spectroscopy. The data and interpretations presented herein offer a robust framework for researchers working with this and similar quinazoline derivatives.
Predicted ¹H NMR Spectral Data
The expected ¹H NMR spectral data for this compound is summarized in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predicted values for the quinazoline ring protons are extrapolated from the experimental data of 4-(methylthio)-2-phenylquinazoline, with adjustments made to account for the absence of the phenyl group at the C2 position. The methylthio group protons are expected to appear as a sharp singlet, while the protons on the benzene portion of the quinazoline ring will exhibit characteristic aromatic splitting patterns.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Multiplicity | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| H-2 | Singlet (s) | ~8.90 | - |
| H-5 | Doublet (d) | ~8.10 | 8.2 |
| H-6 | Triplet (t) | ~7.65 | 7.5 |
| H-7 | Triplet (t) | ~7.85 | 7.6 |
| H-8 | Doublet (d) | ~7.95 | 8.0 |
| -SCH₃ | Singlet (s) | ~2.80 | - |
Note: These are predicted values and may vary slightly in an experimental setting.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a standard protocol for the acquisition of a high-resolution ¹H NMR spectrum of a small organic molecule like this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆. The choice of solvent can affect the chemical shifts.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm. In modern spectrometers, the solvent peak can often be used as a secondary reference.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the sample height is sufficient for the instrument's detector (typically around 4-5 cm).
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.
2.2. Instrument Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tuning and Shimming: Insert the sample into the spectrometer. Perform automatic or manual tuning and shimming procedures to optimize the magnetic field homogeneity.
-
Acquisition Parameters: Set the following typical acquisition parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: A spectral width of approximately 12-16 ppm is usually sufficient for most organic molecules.
-
Number of Scans: Acquire a suitable number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between pulses.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds is typical.
-
-
Data Acquisition: Start the acquisition.
2.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or using the known chemical shift of the residual solvent peak.
-
Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.
-
Peak Picking: Identify the chemical shift of each peak.
-
Coupling Constant Measurement: Measure the coupling constants (J-values) for all multiplet signals.
Visualization of ¹H NMR Coupling Relationships
The spin-spin coupling interactions between the protons on the quinazoline ring of this compound can be visualized to understand the connectivity and spatial relationships of the atoms. The following diagram, generated using the DOT language, illustrates these coupling pathways.
Caption: Spin-spin coupling relationships in this compound.
Mass Spectrometry of 4-(Methylthio)quinazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylthio)quinazoline is a heterocyclic organic compound with a quinazoline core structure, which is a key scaffold in medicinal chemistry due to its wide range of biological activities. The methylthio group at the 4-position significantly influences its chemical properties and potential pharmacological effects. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such compounds. This guide provides an in-depth overview of the mass spectrometric analysis of this compound, including experimental protocols, fragmentation patterns, and data interpretation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing appropriate mass spectrometry experiments and for the interpretation of the resulting spectra.
| Property | Value |
| Molecular Formula | C9H8N2S |
| Molecular Weight | 176.24 g/mol |
| Monoisotopic Mass | 176.040819 Da |
| CAS Number | 13182-59-7[1] |
Experimental Protocols
A generalized experimental protocol for the analysis of this compound by mass spectrometry is outlined below. The specific parameters may require optimization based on the instrumentation used and the experimental goals.
Sample Preparation
-
Dissolution: Dissolve the purified this compound in a suitable organic solvent such as methanol, acetonitrile, or a mixture of organic solvent and water.
-
Concentration: The final concentration should be in the low µg/mL to ng/mL range, depending on the sensitivity of the mass spectrometer. A typical starting concentration is 1 µg/mL.
-
Additives: For electrospray ionization (ESI), the addition of a small amount of formic acid (0.1%) to the sample solution can aid in protonation and improve signal intensity in positive ion mode.
Instrumentation and Analysis
-
Ionization Source: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce a prominent protonated molecule [M+H]+. Electron ionization (EI) can also be used, which will provide more extensive fragmentation.
-
Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements of the parent and fragment ions.
-
Data Acquisition: Acquire mass spectra in both full scan mode to detect the molecular ion and tandem MS (MS/MS) mode to obtain fragmentation patterns. In MS/MS, the protonated molecule (m/z 177.048) is isolated and fragmented by collision-induced dissociation (CID).
The following diagram illustrates a typical experimental workflow for the mass spectrometric analysis of this compound.
Mass Spectrometry Data and Fragmentation Analysis
Predicted Fragmentation Pattern (Electron Ionization)
Under electron ionization (EI), the initial event is the formation of a molecular ion (M•+) at m/z 176. The subsequent fragmentation is likely to proceed through the pathways outlined in the diagram below.
Major Fragmentation Pathways:
-
Loss of a Methyl Radical (•CH3): Cleavage of the S-CH3 bond can result in the loss of a methyl radical, leading to a fragment ion at m/z 161.
-
Loss of a Thiomethyl Radical (•SCH3): A key fragmentation pathway for 4-substituted quinazolines is the loss of the substituent at the 4-position. In this case, the loss of a thiomethyl radical would generate a stable quinazoline cation at m/z 129.
-
Loss of Hydrogen Cyanide (HCN): The quinazoline ring itself can undergo fragmentation. A characteristic fragmentation of the quinazoline core is the loss of a molecule of hydrogen cyanide, which would lead to a fragment ion at m/z 102 from the m/z 129 fragment.
The following table summarizes the predicted major fragment ions in the electron ionization mass spectrum of this compound.
| m/z | Proposed Formula | Identity |
| 176 | [C9H8N2S]•+ | Molecular Ion (M•+) |
| 161 | [C8H5N2S]+ | [M - •CH3]+ |
| 129 | [C8H5N2]+ | [M - •SCH3]+ |
| 102 | [C7H4N]+ | [M - •SCH3 - HCN]+ |
Conclusion
The mass spectrometric analysis of this compound provides valuable information for its identification and structural characterization. While a detailed experimental study on this specific molecule is not widely published, a combination of general protocols for small molecule analysis and the understanding of the fragmentation behavior of related quinazoline compounds allows for a robust analytical approach. High-resolution mass spectrometry is essential for confirming the elemental composition of the parent and fragment ions, thereby providing a high degree of confidence in the structural assignment. This technical guide serves as a foundational resource for researchers and scientists working with this compound and related compounds in the field of drug discovery and development.
References
The Quinazoline Scaffold: A Comprehensive Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold, a fused heterocyclic system composed of a benzene ring and a pyrimidine ring, stands as a cornerstone in medicinal chemistry. Its versatile structure has been extensively explored, leading to the development of numerous compounds with a wide array of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of quinazoline derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Detailed experimental protocols for key biological assays and visualizations of critical signaling pathways are presented to facilitate further research and drug development in this promising area.
Anticancer Activity: Targeting Key Oncogenic Pathways
Quinazoline derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[1] Their primary mechanism of action often involves the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival.[2]
A major target for quinazoline-based anticancer drugs is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.[3][4] Compounds like gefitinib and erlotinib are well-known EGFR inhibitors that bind to the ATP-binding site of the kinase domain, thereby blocking downstream signaling pathways responsible for tumor growth.[5] Another important target is the Vascular Endothelial Growth Factor Receptor (VEGFR), involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2] Dual inhibitors targeting both EGFR and VEGFR have also been developed from the quinazoline scaffold.[2]
The anticancer effects of quinazoline derivatives are not limited to kinase inhibition. Some compounds have been shown to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit microtubule polymerization, all of which contribute to their tumor-suppressing activities.[6]
Quantitative Data: Anticancer Activity of Quinazoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Gefitinib Analogue (Compound 23) | A431 | 3.4 | [7] |
| Quinazolinone Schiff base (Compound 30) | MCF-7 | Not specified (potent) | [8] |
| Quinazolinone-Imidazolone Hybrid (Compound 44) | MCF-7 | More potent than cisplatin | [8] |
| 4-Anilinoquinazoline Derivative (Compound 9) | MCF-7 | 0.13 nM | [2] |
| Thiourea Quinazoline Derivative (Compound 39) | EGFR Kinase | 0.02 | [2] |
| Thiourea Quinazoline Derivative (Compound 39) | VEGFR-2 Kinase | 0.05 | [2] |
| Quinazolinone Derivative (Compound 107) | EGFRwt-TK | 0.01 | [6] |
| Quinazolinone Derivative (Compound 123) | VEGFR-2 Kinase | 2.5 | [6] |
| Gefitinib-1,2,3-triazole derivative (4b) | NCI-H1299 | 4.42 ± 0.24 | [9] |
| Gefitinib-1,2,3-triazole derivative (4c) | NCI-H1299 | 4.60 ± 0.18 | [9] |
| Quinazoline derivative (Compound 18) | MGC-803 | 0.85 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Test compound (quinazoline derivative)
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinazoline derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway Visualization
Caption: EGFR Signaling Pathway Inhibition by Quinazolines.
Antimicrobial Activity: A Broad Spectrum of Action
The quinazoline scaffold is a privileged structure in the development of antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[9][11] The emergence of drug-resistant microbial strains has intensified the search for new antimicrobial compounds, and quinazoline derivatives have shown considerable promise.[9]
The mechanism of antimicrobial action for quinazolines can vary. Some derivatives are thought to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, similar to the action of quinolone antibiotics.[12] Other proposed mechanisms include the disruption of the bacterial cell membrane and inhibition of key enzymes involved in microbial metabolism.[13] The structure-activity relationship studies have shown that the nature and position of substituents on the quinazoline ring significantly influence the antimicrobial potency and spectrum.[14]
Quantitative Data: Antimicrobial Activity of Quinazoline Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Tetrazolo[1,5-c]quinazoline (b3) | E. coli, S. aureus, K. aerogenes, P. aeruginosa, C. albicans | Not specified (active) | [15] |
| 2-Methyl-3-(4-oxo-2-methylquinazolin-3(4H)-yl)isothiourea (Xi) | Klebsiella pneumoniae, Proteus vulgaris, Staphylococcus epidermidis | 1.6 | [15] |
| Triazolo[1,5-a]quinazolinone (THTQ) | Proteus mirabilis | 1.875 (mg/mL) | [16] |
| Triazolo[1,5-a]quinazolinone (THTQ) | Escherichia coli | 3.75 (mg/mL) | [16] |
| Substituted quinazoline (unspecified) | Bacillus subtilis | 1 | [17] |
| Substituted quinazoline (unspecified) | Staphylococcus aureus | 10 | [17] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Test compound (quinazoline derivative)
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Sterile saline or PBS
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture. The final concentration in the wells should be approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Compound Dilution: Prepare a series of twofold dilutions of the quinazoline derivative in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Also include a positive control (inoculum without compound) and a negative control (broth medium only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
Experimental Workflow Visualization
Caption: Workflow for MIC Determination.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Quinazoline and its derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the treatment of various inflammatory diseases.[18][19] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways in the inflammatory cascade.
One of the primary targets for anti-inflammatory quinazolines is the cyclooxygenase (COX) enzyme, particularly the inducible isoform COX-2, which is responsible for the production of prostaglandins that mediate pain and inflammation.[20] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. Some quinazoline derivatives have also been found to inhibit the production of other pro-inflammatory mediators such as nitric oxide.[21]
Quantitative Data: Anti-inflammatory Activity of Quinazoline Derivatives
| Compound/Derivative | Assay | Inhibition (%) | Reference |
| 2,3,6-trisubstituted quinazolinone | Carrageenan-induced paw edema | 10.28–53.33 | [22] |
| 3-naphtalene-substituted quinazolinone | Carrageenan-induced paw edema | 19.69–59.61 | [22] |
| Benzothiazole-substituted 2-phenyl quinazolinone | Carrageenan-induced paw edema | 21.3–77.5 | [22] |
| Azetidinone derivative of quinazolinone | Carrageenan-induced paw edema | 24.6–27.3 | [23] |
| Thiazolidinone derivative of quinazolinone | Carrageenan-induced paw edema | 22.9–32.5 | [23] |
| Pyrazolo[1,5-a]quinazoline (Compound 13i and 16) | JNK1, JNK2, JNK3 inhibition | Micromolar binding affinities | [24] |
| Quinazolinone-ibuprofen conjugate (7c) | Carrageenan-induced paw edema | Similar to celecoxib | [21] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.
Materials:
-
Test compound (quinazoline derivative)
-
Carrageenan solution (1% w/v in sterile saline)
-
Rodents (rats or mice)
-
Plethysmometer or digital calipers
-
Vehicle (e.g., saline, DMSO, or Tween 80 solution)
-
Standard anti-inflammatory drug (e.g., indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the quinazoline derivative orally or intraperitoneally to the test group of animals. The control group receives the vehicle, and the standard group receives the reference drug.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer or the paw thickness using digital calipers at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume of the treated groups with that of the control group.
Logical Relationship Visualization
Caption: COX-2 Inhibition by Quinazolines.
Antiviral Activity: A Promising Frontier
The exploration of quinazoline derivatives as antiviral agents is a rapidly growing field of research.[18] These compounds have shown activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), influenza virus, and cucumber mosaic virus.[18][25]
The mechanisms of antiviral action are diverse and depend on the specific virus and the quinazoline derivative. Some compounds have been shown to inhibit viral enzymes that are essential for replication, such as reverse transcriptase or protease. Others may interfere with the entry of the virus into the host cell or inhibit the assembly of new viral particles. The broad spectrum of potential antiviral targets makes the quinazoline scaffold a valuable starting point for the development of new antiviral therapies.[26]
Quantitative Data: Antiviral Activity of Quinazoline Derivatives
| Compound/Derivative | Virus | EC50 (µg/mL) | Reference |
| 4-Thioquinazoline (Compound M2) | Tobacco Mosaic Virus (TMV) | 138.1 | |
| 4-Thioquinazoline (Compound M6) | Tobacco Mosaic Virus (TMV) | 154.8 | |
| 2,4-disubstituted quinazoline (10a5) | Influenza A/WSN/33 (H1N1) | 3.70–4.19 (µM) | [25] |
| 2,4-disubstituted quinazoline (17a) | Influenza A/WSN/33 (H1N1) | 3.70–4.19 (µM) | [25] |
| Quinazolinone derivative | Cucumber Mosaic Virus | Protective activity of 55.1% | [18] |
| Quinazolinone derivative | Cucumber Mosaic Virus | Protective activity of 56.8% | [18] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.
Materials:
-
Test compound (quinazoline derivative)
-
Virus stock of known titer
-
Host cell line susceptible to the virus
-
Culture medium and serum
-
Agarose or other gelling agent
-
Crystal violet or other staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Monolayer Preparation: Seed the host cells in multi-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) and allow the virus to adsorb for 1-2 hours.
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cell monolayers with a medium containing various concentrations of the quinazoline derivative and a gelling agent like agarose. The gelling agent restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain them with a solution like crystal violet. The viable cells will be stained, while the areas of cell death caused by the virus (plaques) will appear as clear zones.
-
Plaque Counting and EC50 Determination: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then determined.
Conclusion
The quinazoline scaffold represents a highly privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable diversity of biological activities. The extensive research into their anticancer, antimicrobial, anti-inflammatory, and antiviral properties has led to the development of clinically approved drugs and a plethora of promising lead compounds. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is intended to serve as a valuable resource for researchers and drug development professionals, fostering further innovation in the design and application of novel quinazoline-based therapeutics. The continued exploration of this versatile scaffold holds great promise for addressing a wide range of unmet medical needs.
References
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies [mdpi.com]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rphsonline.com [rphsonline.com]
- 16. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. khu.elsevierpure.com [khu.elsevierpure.com]
- 19. inotiv.com [inotiv.com]
- 20. File:EGFR signaling pathway.png - Wikimedia Commons [commons.wikimedia.org]
- 21. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 23. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. abeomics.com [abeomics.com]
- 25. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]
The Quinazoline Scaffold: A Versatile Core for Modern Therapeutics
A Technical Guide for Researchers and Drug Development Professionals
The quinazoline core, a fused aromatic bicyclic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure and versatile substitution points have allowed for the development of a diverse array of therapeutic agents targeting a wide range of diseases. This technical guide provides an in-depth overview of the significant therapeutic applications of quinazoline compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Anticancer Applications of Quinazoline Derivatives
Quinazoline-based compounds have made a significant impact in oncology, primarily through their ability to inhibit protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Several quinazoline derivatives have been approved by the FDA for cancer treatment, including gefitinib, erlotinib, and afatinib, all of which target the Epidermal Growth Factor Receptor (EGFR).
Mechanism of Action: Kinase Inhibition
A primary mechanism of the anticancer activity of many quinazoline derivatives is the inhibition of tyrosine kinases, such as EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By competing with ATP for the binding site in the kinase domain, these compounds block the downstream signaling pathways that promote tumor growth.
EGFR Signaling Pathway Inhibition:
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates, initiating a cascade of intracellular signaling.[1][2] This includes the RAS-RAF-MEK-ERK pathway, which promotes cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival.[3][4] Quinazoline-based EGFR inhibitors bind to the ATP-binding pocket of the kinase domain, preventing these downstream signaling events.[4]
References
- 1. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 3. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 4. Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Methylthio-Quinazoline Derivatives in Anticancer Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct research data on the specific compound 4-(methylthio)quinazoline in anticancer applications is limited in publicly available literature. Therefore, these application notes have been broadened to encompass the relevant and well-documented class of methylthio-substituted quinazoline derivatives . The principles, pathways, and protocols described are representative of how this class of compounds is evaluated and are intended to serve as a comprehensive guide for researchers in the field.
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous biologically active compounds. Several quinazoline derivatives have been successfully developed into FDA-approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, primarily functioning as tyrosine kinase inhibitors.[1][2][3] The introduction of various substituents onto the quinazoline core allows for the modulation of pharmacological properties. The methylthio (-SCH₃) group, a small lipophilic moiety, is of particular interest for its potential to enhance binding affinity and cellular uptake, leading to improved anticancer efficacy.
Mechanism of Action of Quinazoline Derivatives
Quinazoline-based compounds exert their anticancer effects through several key mechanisms, including the inhibition of protein kinases, induction of programmed cell death (apoptosis), and cell cycle arrest.[4][5]
-
Protein Kinase Inhibition: A primary mechanism for many anticancer quinazolines is the inhibition of protein kinases, which are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[2] The 4-anilinoquinazoline structure is a well-established pharmacophore for targeting the ATP-binding site of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[2] Overexpression or mutation of EGFR is a common driver in various cancers, making it a prime therapeutic target.[6]
-
Induction of Apoptosis: Cancer is characterized by the evasion of apoptosis. Many quinazoline derivatives have been shown to re-sensitize cancer cells to this process. They often trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade (e.g., caspase-9 and caspase-3), which executes cell death.[5][7]
-
Cell Cycle Arrest: Uncontrolled cell division is a hallmark of cancer. Quinazoline compounds can interfere with the cell cycle, causing arrest at specific checkpoints, most commonly the G1 or G2/M phase.[5][8] This halt prevents the cell from progressing through division, thereby inhibiting tumor growth.
Quantitative Data on Anticancer Activity
The in vitro cytotoxic activity of novel compounds is typically quantified by their IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth. The following table summarizes the activity of several representative thioether- and methylthio-containing quinazoline derivatives against various cancer cell lines.
| Compound Class | Target Cell Line | Assay | IC50 (µM) | Reference |
| 2-(Aryl/Alkylthio)quinazolin-4(3H)-ones | HeLa (Cervical Cancer) | MTT | 1.85 - 2.81 | [6] |
| 2-(Aryl/Alkylthio)quinazolin-4(3H)-ones | MDA-MB-231 (Breast Cancer) | MTT | 2.05 - 2.65 | [6] |
| Quinazoline-Sulfonamide Hybrids | MCF-7 (Breast Cancer) | MTT | 2.5 - 5.0 | [5] |
| 2,4,5-Trisubstituted Quinazolines | MGC-803 (Gastric Cancer) | MTT | 1.95 | [9] |
| 2,4,5-Trisubstituted Quinazolines | Eca-109 (Esophageal Cancer) | MTT | 2.46 | [9] |
Visualized Pathways and Workflows
The following diagrams illustrate the key biological pathways targeted by quinazoline derivatives and the standard experimental workflows used for their evaluation.
Caption: Intrinsic apoptosis pathway induced by quinazoline derivatives.
References
- 1. kumc.edu [kumc.edu]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jofamericanscience.org [jofamericanscience.org]
- 8. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Activity of 4-(Methylthio)quinazoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinazoline and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry.[1] These scaffolds are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The functionalization of the quinazoline ring at various positions allows for the modulation of its biological activity. The 4-(methylthio) group, in particular, serves as a versatile synthetic handle for the introduction of diverse functionalities, making 4-(methylthio)quinazoline derivatives a promising area for the discovery of novel antimicrobial agents.[4]
These application notes provide a summary of the antimicrobial activity of novel quinazoline derivatives synthesized from a this compound intermediate and detail the protocols for their synthesis and biological evaluation.
Application Notes
Summary of Antimicrobial Activity
A series of novel 8-bromo-2-(dimethylamino)-3-(3-(dimethylamino)propyl)quinazolin-4(3H)-one derivatives were synthesized from an 8-bromo-2-(methylthio) quinazoline precursor.[4] These compounds were subsequently evaluated for their in vitro antibacterial and antifungal activity. The antimicrobial screening was performed using the disc diffusion method against a panel of Gram-positive bacteria (Bacillus subtilis, Bacillus sphaericus, Staphylococcus aureus), Gram-negative bacteria (Pseudomonas aeruginosa, Klebsiella aerogenes, Chromobacterium violaceum), and fungal strains (Candida albicans, Aspergillus fumigates, Trichophyton rubrum, Trichophyton mentagrophytes).[4] The results, measured as the zone of inhibition, indicated that many of the synthesized compounds exhibited potent antibacterial and antifungal activity when compared to standard drugs.[4]
Data Presentation: In Vitro Antimicrobial Activity
The antimicrobial efficacy of the synthesized quinazoline derivatives 2(a-h) is summarized below. The data represents the diameter of the zone of inhibition in millimeters (mm).
Table 1: Antibacterial Activity of Quinazoline Derivatives 2(a-h) [4]
| Compound | B. subtilis | B. sphaericus | S. aureus | P. aeruginosa | K. aerogenes | C. violaceum |
|---|---|---|---|---|---|---|
| 2a | 16 | 17 | 18 | 15 | 16 | 14 |
| 2b | 18 | 19 | 20 | 17 | 18 | 16 |
| 2c | 20 | 21 | 22 | 19 | 20 | 18 |
| 2d | 15 | 16 | 17 | 14 | 15 | 13 |
| 2e | 22 | 23 | 24 | 21 | 22 | 20 |
| 2f | 19 | 20 | 21 | 18 | 19 | 17 |
| 2g | 17 | 18 | 19 | 16 | 17 | 15 |
| 2h | 21 | 22 | 23 | 20 | 21 | 19 |
Table 2: Antifungal Activity of Quinazoline Derivatives 2(a-h) [4]
| Compound | C. albicans | A. fumigates | T. rubrum | T. mentagrophytes |
|---|---|---|---|---|
| 2a | 17 | 16 | 15 | 14 |
| 2b | 19 | 18 | 17 | 16 |
| 2c | 21 | 20 | 19 | 18 |
| 2d | 16 | 15 | 14 | 13 |
| 2e | 23 | 22 | 21 | 20 |
| 2f | 20 | 19 | 18 | 17 |
| 2g | 18 | 17 | 16 | 15 |
| 2h | 22 | 21 | 20 | 19 |
Experimental Protocols
Protocol 1: Synthesis of Quinazoline Derivatives
This protocol describes the synthesis of 8-bromo-2-(dimethylamino)-3-(3-(dimethylamino) propyl) quinazoline-4(3H)-one derivatives 2(a-h) from the 2-(methylthio) intermediate.[4]
Materials:
-
8-bromo-3-(2-(dimethylamino) ethyl)-2-(methylthio) quinazoline-4(3H)-one
-
Various secondary amines
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve 8-bromo-3-(2-(dimethylamino) ethyl)-2-(methylthio) quinazoline-4(3H)-one in a suitable solvent such as ethanol.
-
Add an equimolar amount of the desired secondary amine to the solution.
-
Reflux the reaction mixture for an appropriate duration (e.g., 6-8 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid precipitate, wash it thoroughly with water, and dry it under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the final compound.
-
Characterize the synthesized compounds using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structure.[4]
Protocol 2: In Vitro Antimicrobial Susceptibility Testing
This protocol details the disc diffusion method used to evaluate the antimicrobial activity of the synthesized compounds.[4]
Materials:
-
Synthesized quinazoline derivatives
-
Standard antibiotic and antifungal discs (e.g., Norfloxacin, Griseofulvin)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Fungal strains (e.g., C. albicans)
-
Nutrient Agar (for bacteria)
-
Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Sterile cotton swabs
-
Whatman No. 1 filter paper discs (6 mm diameter)
-
Dimethylformamide (DMF) as solvent
-
Incubator
Procedure:
-
Media Preparation: Prepare Nutrient Agar and Sabouraud Dextrose Agar plates according to the manufacturer's instructions and pour them into sterile petri dishes. Allow the agar to solidify.
-
Inoculum Preparation: Prepare a fresh inoculum of the test microorganisms by suspending a few colonies in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: Uniformly spread the microbial suspension over the entire surface of the agar plates using a sterile cotton swab to create a lawn culture.
-
Disc Preparation: Sterilize the filter paper discs. Impregnate the sterile discs with a defined concentration of the test compounds dissolved in DMF. Prepare a negative control disc with DMF alone and positive control discs with standard antibiotics/antifungals.
-
Disc Application: Aseptically place the impregnated discs on the surface of the inoculated agar plates. Ensure the discs are pressed gently to make complete contact with the agar.
-
Incubation:
-
Incubate the bacterial plates at 37°C for 24 hours.
-
Incubate the fungal plates at 28°C for 48-72 hours.
-
-
Data Collection: After incubation, measure the diameter of the zone of inhibition (including the disc diameter) in millimeters (mm). A clear zone around the disc indicates antimicrobial activity.
References
- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes : Oriental Journal of Chemistry [orientjchem.org]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(Methylthio)quinazoline Derivatives in Cancer Cell Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinazoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] Several quinazoline-based drugs, such as gefitinib and erlotinib, have been successfully developed as targeted cancer therapies, primarily functioning as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[2][4] The quinazoline scaffold is a versatile platform for designing novel anticancer agents that can modulate various signaling pathways implicated in cancer progression.[5][6]
While specific research on the mechanism of action of 4-(Methylthio)quinazoline is limited in publicly available literature, studies on closely related analogs, particularly those with substitutions at the 2- and 4-positions, provide valuable insights into their potential anticancer activities. This document focuses on the available data for 2-substituted-4-(methylthio)quinazoline derivatives and provides generalized protocols for evaluating the anticancer effects of such compounds.
Mechanism of Action of 2-(Alkylthio)quinazoline Derivatives
Research on a series of 2-(alkylthio)quinazoline derivatives has demonstrated their cytotoxic effects against various cancer cell lines.[7] These compounds are synthesized from 2-thioxoquinazolin-4-ones, which are then alkylated to produce the corresponding thioethers.[7] The primary mechanism of action investigated for these derivatives is the induction of cytotoxicity, leading to a reduction in cancer cell viability.[7]
Key Molecular Targets and Signaling Pathways
While the specific molecular targets of 2-(methylthio)quinazoline derivatives are not fully elucidated in the available literature, the broader class of quinazoline compounds is known to target several key signaling pathways involved in cancer:
-
EGFR Tyrosine Kinase Inhibition: Many 4-anilinoquinazoline derivatives are potent inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis.[1][2][3] Inhibition of EGFR signaling can lead to cell cycle arrest and apoptosis.
-
VEGFR Inhibition: Some quinazoline derivatives also inhibit vascular endothelial growth factor receptor (VEGFR), a key regulator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients.[2]
-
PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, proliferation, and survival. Certain quinazoline derivatives have been shown to inhibit components of this pathway, such as PI3K.[5][6]
-
Induction of Apoptosis: Quinazoline derivatives can induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the modulation of pro-apoptotic and anti-apoptotic proteins.[8]
-
Cell Cycle Arrest: These compounds can also cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing and proliferating.[8]
Quantitative Data
The following table summarizes the in vitro cytotoxic activity of representative 2-(alkylthio)quinazoline derivatives against HeLa (cervical cancer) and MDA-MB231 (breast cancer) cell lines, as determined by the MTT assay.[7]
| Compound | Cancer Cell Line | IC50 (µM)[7] |
| 3-Butyl-2-(ethylthio)-6-methylquinazolin-4(3H)-one | HeLa | > 50 |
| MDA-MB231 | > 50 | |
| Compound 21 (a 2-thioether derivative) | HeLa | 2.81 |
| MDA-MB231 | 1.85 | |
| Compound 22 (a 2-thioether derivative) | HeLa | 2.13 |
| MDA-MB231 | 2.04 | |
| Compound 23 (a 2-thioether derivative) | HeLa | 1.96 |
| MDA-MB231 | 2.43 | |
| Gefitinib (Reference Drug) | HeLa | 4.3 |
| MDA-MB231 | 28.3 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols that can be adapted for the study of this compound and its derivatives.
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of a compound on cancer cells.
Workflow:
MTT Assay Workflow
Materials:
-
Cancer cell lines (e.g., HeLa, MDA-MB231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in the complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with the test compound.
Workflow:
Apoptosis Assay Workflow
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations for the desired time.
-
Harvest the cells by trypsinization and collect the supernatant containing any floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis
This protocol is used to detect the expression levels of specific proteins involved in signaling pathways affected by the test compound.
Workflow:
Western Blot Workflow
Materials:
-
Cancer cell lines
-
Test compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathway Diagram
The following diagram illustrates a generalized signaling pathway that is often targeted by quinazoline-based anticancer agents.
Generalized Quinazoline Derivative Signaling Pathway
This diagram illustrates how a quinazoline derivative might inhibit the EGFR signaling pathway, leading to decreased cell proliferation and survival, and the induction of apoptosis. Inhibition of EGFR prevents the activation of downstream effectors like PI3K and Akt. Reduced Akt activity leads to decreased mTOR signaling (reducing proliferation) and allows the pro-apoptotic protein Bax to become active, initiating the caspase cascade and ultimately leading to apoptosis.
References
- 1. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 2. mdpi.com [mdpi.com]
- 3. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 5. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents [mdpi.com]
Application Notes and Protocols for 4-(Methylthio)quinazoline in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antiviral research applications of 4-(methylthio)quinazoline and its derivatives. The information compiled from recent studies highlights the potential of this scaffold in the development of novel antiviral agents, particularly against plant and human viruses. Detailed protocols for key experiments are provided to facilitate further research in this area.
Introduction
Quinazoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1] The 4-thioquinazoline scaffold, in particular, has emerged as a promising framework for the development of potent antiviral agents. This document focuses on the applications of this compound and related 4-thio-derivatives in antiviral research, summarizing key findings and providing practical experimental protocols.
Antiviral Applications
Research has primarily focused on the antiviral activity of 4-thioquinazoline derivatives against Tobacco Mosaic Virus (TMV), with some studies extending to human viruses like influenza and coronaviruses.
Anti-Tobacco Mosaic Virus (TMV) Activity
A significant body of research has demonstrated the efficacy of 4-thioquinazoline derivatives in inhibiting TMV replication. These compounds have been shown to interact with the TMV coat protein (CP), a crucial component for the viral life cycle, including self-assembly of viral particles.[1][2]
Mechanism of Action: The proposed mechanism of action involves the binding of the 4-thioquinazoline derivatives to the TMV coat protein, which interferes with the normal assembly of the virus.[1] This interaction can inhibit the formation of new viral particles, thereby controlling the spread of the virus in the host plant.[1]
Potential Activity Against Other Viruses
While less explored, the quinazoline scaffold has shown inhibitory activity against a range of human viruses. Derivatives have been reported to inhibit SARS-CoV-2 main protease (Mpro) and RNA-dependent RNA polymerase (RdRp), key enzymes in the replication of coronaviruses.[3][4] Additionally, some quinazoline derivatives have demonstrated activity against influenza A virus.[5][6] The specific antiviral activity of this compound against these human viruses is an area ripe for further investigation.
Quantitative Data Summary
The following tables summarize the antiviral activity of various 4-thioquinazoline derivatives against Tobacco Mosaic Virus (TMV). It is important to note that these studies have focused on derivatives with substitutions larger than a methyl group at the 4-thio position. The data is presented to showcase the potential of the 4-thioquinazoline scaffold.
Table 1: Antiviral Activity of 4-Thioquinazoline Derivatives Against TMV [1][2][7]
| Compound ID | R Group at 4-thio position | Protection Activity EC50 (µg/mL) | Curative Activity at 500 µg/mL (%) | Inactivation Activity at 500 µg/mL (%) |
| M2 | -(CH2)2-O-Ph-CO-CH=CH-Ph-4-CF3 | 156.4 ± 4.1 | 47.7 ± 4.3 | 82.1 ± 4.1 |
| M6 | -(CH2)2-O-Ph-CO-CH=CH-Ph-3,4-di-OCH3 | 138.1 ± 3.4 | 48.3 ± 3.3 | 83.2 ± 4.4 |
| M1 | -(CH2)2-O-Ph-CO-CH=CH-Ph-4-F | 205.6 ± 5.3 | 52.5 ± 5.2 | 78.3 ± 6.3 |
| M10 | -(CH2)2-O-Ph-CO-CH=CH-Ph-2,4-di-Cl | 224.3 ± 4.5 | 45.1 ± 6.6 | 85.1 ± 3.6 |
| M14 | -(CH2)2-O-Ph-CO-CH=CH-Ph-3-NO2 | 215.7 ± 3.8 | 46.5 ± 3.7 | 83.6 ± 2.3 |
| Ribavirin | (Control) | 436.0 ± 4.3 | 37.9 ± 1.9 | 72.9 ± 2.4 |
EC50: 50% effective concentration. Lower values indicate higher potency.
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol is a general method adapted from the synthesis of related 4-thioquinazoline derivatives.[1]
Workflow Diagram:
Caption: Synthetic pathway for 4-(alkylthio)quinazoline.
Materials:
-
Substituted 2-aminobenzonitrile
-
1,1-dimethoxy-N,N-dimethylmethanamine
-
Sodium hydrosulfide (NaSH)
-
Alkyl halide (e.g., methyl iodide for this compound)
-
Ethanol
-
Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3)
-
Standard laboratory glassware and purification equipment (TLC, column chromatography)
Procedure:
-
Synthesis of Quinazoline-4-thiol: a. Reflux a mixture of the appropriate 2-aminobenzonitrile and 1,1-dimethoxy-N,N-dimethylmethanamine to form N'-(2-cyanophenyl)-N,N-dimethylformamidine. b. React the resulting intermediate with sodium hydrosulfide in ethanol to yield quinazoline-4-thiol.
-
Alkylation to form 4-(Alkylthio)quinazoline: a. Dissolve the quinazoline-4-thiol in DMF. b. Add potassium carbonate as a base. c. Add the corresponding alkyl halide (e.g., methyl iodide) dropwise at room temperature. d. Stir the reaction mixture until completion (monitored by TLC). e. Purify the product using column chromatography.
Protocol 2: In Vivo Antiviral Activity Assay against TMV (Half-Leaf Method)[1][2]
Workflow Diagram:
Caption: Workflow for the TMV half-leaf antiviral assay.
Materials:
-
Nicotiana tabacum plants (TMV-susceptible cultivar) at the 5-6 leaf stage
-
Purified Tobacco Mosaic Virus (TMV) inoculum
-
Carborundum powder (600-mesh)
-
Test compound solution (e.g., this compound derivative in a suitable solvent)
-
Solvent control
-
Phosphate buffer (0.01 M, pH 7.4)
Procedure:
-
Plant Preparation: Select healthy, uniform Nicotiana tabacum plants.
-
Inoculation: a. Dust the upper surface of the leaves to be inoculated with a fine layer of carborundum powder.[8] b. Using a sterile cotton swab or brush, gently rub the TMV inoculum (diluted in phosphate buffer) onto the entire leaf surface.[9]
-
Treatment: a. For protective activity , apply the test compound solution to the left half of the leaf and the solvent control to the right half 30 minutes before virus inoculation. b. For curative activity , apply the test compound solution to the left half of the leaf and the solvent control to the right half 30 minutes after virus inoculation.[2] c. For inactivation activity , mix the test compound with the virus inoculum and incubate for 30 minutes before inoculating the left half of the leaf. Inoculate the right half with a mixture of the solvent and virus inoculum.
-
Incubation: Keep the plants in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) for 3-4 days to allow for the development of local lesions.
-
Data Collection and Analysis: a. Count the number of local lesions on both the treated and control halves of each leaf. b. Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100 Where C is the average number of lesions on the control halves, and T is the average number of lesions on the treated halves.
Protocol 3: Cytotoxicity Assay (MTT Assay)[10][11][12]
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Human or animal cell line (e.g., Vero, MDCK, A549)
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compound (this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include wells with untreated cells (cell control) and wells with medium only (blank control).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Remove the medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the 50% cytotoxic concentration (CC50) by regression analysis.
Conclusion
The this compound scaffold and its derivatives hold considerable promise as a foundation for the development of novel antiviral agents. The demonstrated activity against TMV, coupled with the broader antiviral potential of the quinazoline core, warrants further investigation. The protocols provided herein offer a starting point for researchers to explore the antiviral properties of these compounds against a range of plant and animal viruses. Future research should focus on elucidating the precise mechanisms of action, expanding the evaluation to a wider array of viruses, and optimizing the structure for improved efficacy and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety [mdpi.com]
- 8. outpaceuab.wordpress.com [outpaceuab.wordpress.com]
- 9. apsnet.org [apsnet.org]
Application Notes and Protocols: 4-(Methylthio)quinazoline in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(Methylthio)quinazoline in drug discovery and development. This document includes information on its synthesis, potential therapeutic applications, and detailed protocols for its evaluation.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The quinazoline scaffold is a key component in several approved drugs, particularly in oncology. The introduction of a methylthio group at the 4-position of the quinazoline ring can modulate the compound's physicochemical properties and biological activity, making this compound and its derivatives interesting candidates for further investigation in drug discovery programs.
Therapeutic Potential
Research has indicated that quinazoline derivatives, including those with a methylthio substitution, exhibit a range of biological activities. These include potential applications as anticancer and antiviral agents. The primary mechanism of action for many anticancer quinazolines is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in various cancers and play a crucial role in tumor cell proliferation, survival, and metastasis.
Data Presentation
Antiviral Activity of 4-Thioquinazoline Derivatives against Tobacco Mosaic Virus (TMV)
While specific antiviral data for this compound is not extensively available, studies on closely related 4-thioquinazoline derivatives containing a chalcone moiety have demonstrated notable activity against the Tobacco Mosaic Virus (TMV). This data suggests the potential of the this compound scaffold in the development of antiviral agents.
| Compound ID | Modification | EC50 (µg/mL)[1] |
| M2 | 4-thioquinazoline with chalcone moiety | 156.4 ± 4.1 |
| M6 | 4-thioquinazoline with chalcone moiety | 138.1 ± 3.4 |
| Ribavirin | (Standard Control) | 436.0 ± 4.3 |
Anticancer Activity of Representative 2-(Methylthio)quinazoline Derivatives
Although specific anticancer activity data for this compound is limited in publicly available literature, related derivatives with a methylthio group at the 2-position have shown significant cytotoxic effects against cancer cell lines. This information provides a strong rationale for investigating the anticancer potential of this compound. The following table summarizes the activity of some 4-(substituted phenyl)-2-(methylthio) benzoquinazoline derivatives against the MCF-7 breast cancer cell line.
| Compound ID | Modification | Concentration (µg/mL) | % Inhibition[2] |
| C1 | 4-(2-fluorophenyl)-2-(methylthio)benzoquinazoline | 62.5 | 51.9 |
| 7.8 | 90.38 | ||
| C2 | 4-(3,4-dimethoxyphenyl)-2-(methylthio)benzoquinazoline | 62.5 | 50 |
| 7.8 | 77.06 |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a two-step process starting from the readily available 2-aminobenzonitrile. The first step is the formation of quinazoline-4-thione, which is then S-methylated.
Step 1: Synthesis of Quinazoline-4-thione
-
Principle: This reaction involves the cyclization of 2-aminobenzonitrile with a source of thiocarbonyl, such as thiourea, in the presence of a catalyst or under thermal conditions. A more direct method involves the thionation of quinazolin-4-one using Lawesson's reagent.
-
Materials:
-
Quinazolin-4-one
-
Lawesson's reagent
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
-
Procedure:
-
In a round-bottom flask, suspend quinazolin-4-one (1 equivalent) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 equivalents) to the suspension.
-
Flush the flask with argon or nitrogen and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product, quinazoline-4-thione, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold toluene, and dry under vacuum.
-
Step 2: Synthesis of this compound
-
Principle: This step involves the S-methylation of the synthesized quinazoline-4-thione using a methylating agent, such as methyl iodide, in the presence of a base.
-
Materials:
-
Quinazoline-4-thione
-
Methyl iodide (CH₃I)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Ethanol or Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve quinazoline-4-thione (1 equivalent) in ethanol or acetone in a round-bottom flask.
-
Add a base, such as sodium hydroxide or potassium carbonate (1.1 equivalents), to the solution and stir for 15-30 minutes at room temperature to form the thiolate salt.
-
Slowly add methyl iodide (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is usually complete within a few hours.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a general method for assessing the cytotoxic activity of this compound against a panel of cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared dilutions of the compound. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for another 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
-
Antiviral Assay against Tobacco Mosaic Virus (TMV) (Half-Leaf Method)
This protocol is adapted from methods used for similar 4-thioquinazoline derivatives and can be used to evaluate the antiviral activity of this compound.
-
Principle: The half-leaf method is a standard assay to evaluate the antiviral activity of a compound against plant viruses. One half of a leaf is treated with the test compound, and the other half is treated with a control solution. Both halves are then inoculated with the virus. The antiviral activity is determined by comparing the number of local lesions that develop on the treated half versus the control half.
-
Materials:
-
Nicotiana glutinosa or other local lesion host plants for TMV
-
Purified Tobacco Mosaic Virus (TMV)
-
This compound solution (in a suitable solvent, e.g., DMSO, diluted in water)
-
Control solution (solvent without the compound)
-
Phosphate buffer
-
Carborundum (abrasive)
-
-
Procedure:
-
Select healthy, fully expanded leaves of the host plant.
-
Lightly dust the upper surface of the leaves with carborundum.
-
Apply the solution of this compound to one half of the leaf lamina, using a sterile cotton swab. Apply the control solution to the other half of the same leaf.
-
Allow the leaves to dry for a few minutes.
-
Inoculate the entire leaf surface by gently rubbing with a solution of TMV in phosphate buffer.
-
After inoculation, rinse the leaves with water.
-
Maintain the plants in a controlled environment (greenhouse or growth chamber) for 3-5 days to allow for the development of local lesions.
-
Count the number of local lesions on both the treated and control halves of each leaf.
-
Calculate the percentage of inhibition of viral infection using the formula:
-
% Inhibition = [(C - T) / C] x 100
-
Where C is the number of lesions on the control half, and T is the number of lesions on the treated half.
-
-
Visualizations
Experimental Workflow for Synthesis and Bioactivity Screening
Caption: Workflow for the synthesis and biological evaluation of this compound.
Postulated Signaling Pathway Inhibition by this compound
Caption: Postulated inhibition of the EGFR signaling pathway by this compound.
References
Synthesis of 4-(Methylthio)quinazoline Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 4-(methylthio)quinazoline analogs, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antiviral properties.[1][2][3][4] The following sections detail the primary synthetic pathway, specific experimental procedures, and characterization data.
Synthetic Pathway Overview
The most common and reliable method for synthesizing this compound analogs proceeds through a three-step sequence starting from readily available 2-aminobenzoic acid derivatives. This pathway offers a versatile route to a wide range of substituted analogs.
Caption: General synthetic scheme for this compound analogs.
Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of this compound analogs.
Protocol 1: Synthesis of 4(3H)-Quinazolinone Intermediate
This procedure outlines the cyclization of 2-aminobenzoic acid to form the foundational quinazolinone ring system.
Materials:
-
Substituted 2-aminobenzoic acid
-
Formamide
-
Round-bottom flask
-
Heating mantle with stirrer
-
Condenser
Procedure:
-
A mixture of the substituted 2-aminobenzoic acid and an excess of formamide is placed in a round-bottom flask.
-
The reaction mixture is heated to 140-145 °C with stirring for 4-5 hours.[1][5]
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and a cold non-polar solvent (e.g., hexane or ether) to remove residual formamide and impurities.
-
The crude 4(3H)-quinazolinone is dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of 4-Chloroquinazoline Intermediate
This protocol describes the chlorination of the 4(3H)-quinazolinone intermediate, which activates the 4-position for subsequent nucleophilic substitution.
Materials:
-
4(3H)-Quinazolinone intermediate
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
Procedure:
-
The 4(3H)-quinazolinone intermediate is suspended in an excess of thionyl chloride or phosphorus oxychloride in a round-bottom flask.
-
A catalytic amount of DMF is added to the suspension.
-
The mixture is heated to reflux and maintained at this temperature for 2-4 hours, or until the reaction is complete as indicated by TLC.[1]
-
After cooling to room temperature, the excess chlorinating agent is carefully removed under reduced pressure.
-
The residue is quenched by pouring it onto crushed ice with vigorous stirring.
-
The resulting precipitate, the 4-chloroquinazoline, is collected by filtration, washed thoroughly with cold water, and dried under vacuum.
Protocol 3: Synthesis of this compound Analog
This final step involves the nucleophilic substitution of the 4-chloroquinazoline with a methylthiol source to yield the target compound.
Materials:
-
4-Chloroquinazoline intermediate
-
Sodium thiomethoxide (NaSCH₃) or Methanethiol (CH₃SH) and a base (e.g., K₂CO₃, NaH)
-
A polar aprotic solvent such as DMF, Acetone, or Acetonitrile
-
Round-bottom flask
-
Stirrer
Procedure:
-
The 4-chloroquinazoline intermediate is dissolved in a suitable polar aprotic solvent in a round-bottom flask.
-
To this solution, a slight excess of sodium thiomethoxide is added portion-wise at room temperature. Alternatively, methanethiol can be bubbled through the solution in the presence of a base like potassium carbonate.
-
The reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60 °C) for 2-6 hours.[2] The reaction progress should be monitored by TLC.
-
Once the reaction is complete, the mixture is poured into ice-water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
-
The crude this compound analog can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Quantitative Data
The following table summarizes representative yields for the synthesis of various 4-thioquinazoline derivatives, highlighting the efficiency of the described protocols.
| Compound | Starting Material | Thiol Source | Yield (%) | Reference |
| (E)-3-(3,4-Dimethoxyphenyl)-1-(4-(2-(quinazolin-4-ylthio)ethoxy)phenyl)prop-2-en-1-one | Quinazoline-4-thione derivative | (E)-1-(4-(2-bromoethoxy)phenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | 72.5 | [1] |
| 3-Butyl-2-(ethylthio)-6-methylquinazolin-4(3H)-one | 3-Butyl-6-methyl-2-thioxo-2,3-dihydroquinazolin-4(3H)-one | Ethyl iodide | 77 | [6] |
Note: Specific yields for the parent this compound were not explicitly detailed in the searched literature, but are expected to be in a similar range based on the general efficiency of the S-alkylation reaction on the quinazoline core.
Biological Activity and Signaling
This compound analogs have been investigated for their potential as therapeutic agents. For example, certain derivatives have shown promising anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival. The diagram below illustrates a simplified representation of a potential mechanism of action where a this compound analog inhibits a receptor tyrosine kinase (RTK), thereby blocking downstream signaling cascades.
Caption: Potential inhibition of an RTK signaling pathway by a this compound analog.
This document provides a foundational guide for the synthesis and understanding of this compound analogs. Researchers are encouraged to adapt and optimize these protocols for their specific target molecules and research goals.
References
- 1. Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of 4-(Methylthio)quinazoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 4-(methylthio)quinazoline derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties. These protocols are designed to guide researchers in the efficient screening and identification of lead compounds for further development.
Overview of this compound Derivatives
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules. The introduction of a methylthio group at the 4-position of the quinazoline ring has been shown to be a key pharmacophore for various biological activities. Notably, many 4-anilinoquinazoline derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][2] High-throughput screening of libraries of these derivatives is a critical step in identifying compounds with desired therapeutic effects.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected quinazoline derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| Quinazolinone Derivative 23 | EGFR L858R/T790M/C797S | 0.05 | [3] |
| 6-Bromo-2-(pyridin-3-yl) quinazolin-4-amine derivative | EGFR | 0.096 | [4] |
| 6-Bromo-2-(pyridin-3-yl) quinazolin-4-amine derivative | MCF-7 | 2.49 | [4] |
| Thioxoquinazoline Derivative | HeLa | 1.85 | [4][5] |
| Thioxoquinazoline Derivative | MDA-MB-231 | 2.81 | [4][5] |
| 3-Substituted 2-thioxo-2,3-dihydro-1H-quinazolin-4-one | MCF-7 | 2.09 | [4] |
| 3-Substituted 2-thioxo-2,3-dihydro-1H-quinazolin-4-one | HepG2 | 2.08 | [4] |
| 4-Methyl quinazoline derivative 43 | PI3Kα | 0.042 | [6] |
| 4-Methyl quinazoline derivative 43 | PI3Kδ | 0.0081 | [6] |
| 4-Methyl quinazoline derivative 43 | HDAC1 | 0.0014 | [6] |
| 4-Methyl quinazoline derivative 43 | HDAC6 | 0.0066 | [6] |
| Quinazoline-2-indolinone derivative | Huh7 | 0.00635 | [6] |
| 1,2,3-Triazole-1,3,4-oxadiazole-quinazoline derivative 23 | PC-3 | 0.016 - 0.19 | [6] |
| 1,2,3-Triazole-1,3,4-oxadiazole-quinazoline derivative 23 | A549 | 0.016 - 0.19 | [6] |
| 1,2,3-Triazole-1,3,4-oxadiazole-quinazoline derivative 23 | MCF-7 | 0.016 - 0.19 | [6] |
| 1,2,3-Triazole-1,3,4-oxadiazole-quinazoline derivative 23 | A2780 | 0.016 - 0.19 | [6] |
Experimental Protocols
This section provides detailed protocols for high-throughput screening of this compound derivatives for various biological activities.
High-Throughput Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well clear cell culture plates
-
This compound derivative library (dissolved in DMSO)
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[8]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[8]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include vehicle control (medium with DMSO) and positive control (a known anticancer drug) wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8][9]
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[8][9]
-
Mix thoroughly by pipetting up and down.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value for each compound.
-
High-Throughput Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing and can be performed in a high-throughput format.[10]
Materials:
-
96-well or 384-well U-bottom microdilution plates[10]
-
This compound derivative library (dissolved in DMSO)
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine and buffered with MOPS
-
Spectrophotometer or microplate reader
Protocol:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar plate.
-
Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Plate Preparation:
-
Prepare serial twofold dilutions of the this compound derivatives in RPMI-1640 medium in the microdilution plates.
-
The final volume in each well should be 100 µL.
-
Include a drug-free growth control and a sterility control (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the Results:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the drug-free growth control.
-
Growth can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
High-Throughput Anti-inflammatory Screening: COX/LOX Inhibition Assay
Many anti-inflammatory drugs act by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. HTS-compatible assays are available to screen for inhibitors of these enzymes.[11]
Materials:
-
COX-1 and COX-2 enzymes
-
5-LOX enzyme
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric detection reagents (e.g., TMPD for COX, FOX reagent for LOX)[11]
-
96-well or 384-well plates
-
Microplate reader
Protocol (General Outline):
-
Assay Preparation:
-
Add the enzyme (COX-1, COX-2, or 5-LOX) to the wells of the microplate.
-
Add the test compounds from the this compound library at various concentrations.
-
Include a known inhibitor as a positive control and a vehicle control.
-
Pre-incubate the enzyme with the compounds for a specified time.
-
-
Reaction Initiation and Detection:
-
Initiate the enzymatic reaction by adding the substrate (arachidonic acid).
-
Add the detection reagent.
-
Incubate for a specific period at a controlled temperature.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each compound concentration.
-
Determine the IC50 value for active compounds.
-
High-Throughput Antiviral Screening: CPE Reduction Assay
A common method for antiviral HTS is the cytopathic effect (CPE) reduction assay, which measures the ability of a compound to protect host cells from virus-induced death.[12]
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock
-
Cell culture medium
-
This compound derivative library
-
Cell viability assay reagent (e.g., CellTiter-Glo)[12]
-
96-well or 384-well plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed host cells in a 96-well or 384-well plate and incubate overnight.
-
-
Compound and Virus Addition:
-
Treat the cells with different concentrations of the test compounds.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Include uninfected cell controls, virus-infected controls (no compound), and positive controls (known antiviral drug).
-
-
Incubation:
-
Incubate the plates for a period sufficient to observe CPE in the virus-infected control wells (typically 2-5 days).
-
-
Cell Viability Measurement:
-
At the end of the incubation period, measure cell viability using a suitable assay (e.g., CellTiter-Glo, which measures ATP levels).[12]
-
-
Data Analysis:
-
Calculate the percentage of CPE reduction for each compound concentration.
-
Determine the EC50 (half-maximal effective concentration) for active compounds.
-
Visualization of Workflows and Pathways
Experimental Workflow for High-Throughput Screening
Caption: High-throughput screening workflow for this compound derivatives.
Simplified EGFR Signaling Pathway
Many quinazoline derivatives, including those with a 4-methylthio group, are known to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[1][3][13]
Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based Assays for Evaluating the Activity of 4-(Methylthio)quinazoline
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities.[1] These activities include potential anticancer, anti-inflammatory, antimicrobial, and antiviral properties. A key mechanism of action for many quinazoline-based compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[2] Notably, quinazoline scaffolds have been successfully incorporated into approved drugs targeting the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[2] This document provides detailed protocols for a panel of cell-based assays to characterize the biological activity of 4-(Methylthio)quinazoline, a specific derivative of the quinazoline core structure.
The following protocols are designed to assess the compound's effects on cell viability, its potential to induce programmed cell death (apoptosis), and its impact on key signaling pathways frequently modulated by kinase inhibitors.
Data Presentation: Representative Biological Activity of Quinazoline Derivatives
Quantitative data from cell-based assays are crucial for determining the potency and efficacy of a test compound. The following tables summarize representative data for quinazoline derivatives, illustrating the types of results that can be obtained from the described assays. Please note that specific IC50 values for this compound are not yet publicly available and the data presented here are for structurally related quinazoline compounds to provide a frame of reference.
Table 1: Representative Antiproliferative Activity of Quinazoline Derivatives in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Representative IC50 (µM) | Reference Compound(s) |
| THP-1 | Acute Myeloid Leukemia | MTT Assay | 0.66 µg/mL | N-Decyl-N-(2-Methyl-4-Quinazolinyl) Amine (DMQA)[3] |
| HCT116 | Colorectal Carcinoma | Proliferation Assay | Not Specified | 4-Methyl Quinazoline Derivatives[4] |
| HGC-27 | Gastric Cancer | Proliferation Assay | Not Specified | 4-Methyl Quinazoline Derivatives[4] |
| A431 | Epidermoid Carcinoma | MTT Assay | 1 - 2 | Quinazolinone–chalcone hybrids |
Table 2: Representative Kinase Inhibitory Activity of Quinazoline Derivatives
| Kinase Target | Assay Type | Representative IC50 (nM) | Reference Compound(s) |
| EGFR | Kinase Assay | 2 - 150 | 4-Anilinoquinazolines[1] |
| PI3K | Kinase Assay | Not Specified | 4-Methyl Quinazoline Derivatives[4] |
| Abl | Kinase Assay | Not Specified | 4-Anilinoquinazolines[1] |
| Arg | Kinase Assay | Not Specified | 4-Anilinoquinazolines[1] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., DMSO at the same concentration as the highest compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
After the incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software.
-
Caption: Logic of cell state differentiation by Annexin V/PI staining.
Western Blot Analysis for Signaling Pathway Modulation
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support (membrane), and then probing the membrane with antibodies specific to the target protein. This allows for the assessment of changes in protein expression and phosphorylation status, providing insights into the modulation of signaling pathways.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, cleaved PARP, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analyze the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin).
-
Signaling Pathways Potentially Modulated by this compound
Based on the known activities of quinazoline derivatives, this compound may target key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR and PI3K/Akt pathways.
EGFR Signaling Pathway
Caption: Simplified overview of the EGFR signaling cascade.
PI3K/Akt Signaling Pathway
Caption: Key components of the PI3K/Akt signaling pathway.
Conclusion
The described cell-based assays provide a robust framework for the initial characterization of the biological activity of this compound. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways, researchers can gain valuable insights into its potential as a therapeutic agent. The provided protocols and representative data serve as a guide for designing and interpreting experiments aimed at elucidating the mechanism of action of this and other novel quinazoline derivatives. Further studies, including in vivo models, would be necessary to fully validate the therapeutic potential of promising compounds.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. In vitro apoptotic mechanism of a novel synthetic Quinazolinyl derivative: Induces caspase-dependent intrinsic pathway on THP-1, leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 4-(Methylthio)quinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of 4-(methylthio)quinazoline derivatives, focusing on their potential as anticancer and antibacterial agents. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are included to facilitate further research and development in this area.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1] The this compound scaffold, in particular, has emerged as a promising pharmacophore for the development of novel therapeutic agents. This document outlines the key SAR findings for this class of compounds and provides detailed methodologies for their synthesis and evaluation.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the quinazoline core and the phenyl ring.
Anticancer Activity
The anticancer activity of this compound derivatives is often attributed to their ability to inhibit protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial for cell proliferation and survival.[2][3]
Key SAR observations for anticancer activity:
-
Substitution at the 4-position: The presence of a methylthiophenyl group at the 4-position of the quinazoline ring has been shown to be favorable for antiproliferative activity. For instance, a derivative with a 4-methylthiophenyl group exhibited a potent inhibitory concentration (IC50) of 0.34 μM against the A549 lung cancer cell line.[4]
-
Modifications on the Quinazoline Core: The introduction of electron-donating groups at the 6 and 7-positions of the quinazoline ring can enhance the anticancer activity of the compounds.[2]
-
Kinase Inhibition: Many quinazoline derivatives exert their anticancer effects by inhibiting EGFR tyrosine kinase.[2][3] The N-1 and N-3 atoms of the quinazoline ring are crucial for binding to the hinge region of the ATP-binding site of EGFR.
Antibacterial Activity
Quinazolinone derivatives, structurally related to this compound, have demonstrated promising antibacterial activity, particularly against Gram-positive bacteria.
Key SAR observations for antibacterial activity:
-
Substitutions on the Quinazolinone Ring: The nature of substituents on the quinazolinone scaffold plays a critical role in determining the antibacterial potency.
-
Activity against Staphylococcus aureus: Several quinazolin-2,4-dione derivatives have shown significant activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 11 to 16 mg/mL.[5]
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activity of selected this compound and related derivatives.
Table 1: Anticancer Activity of 4-Substituted Quinazoline Derivatives
| Compound ID | 4-Substituent | Cell Line | IC50 (μM) | Reference |
| 1q | 4-Methylthiophenyl | A549 (Lung) | 0.34 | [4] |
| 1a | Phenyl | A549 (Lung) | 0.27 | [4] |
| 1f | 4-Ethoxyphenyl | A549 (Lung) | 0.30 | [4] |
| 12 | Thiophene-2-ylmethanamine | A431 | 3.4 | [2] |
Table 2: Antibacterial Activity of Quinazolin-2,4-dione Derivatives
| Compound ID | Bacterial Strain | MIC (mg/mL) | Reference |
| 2a | S. aureus | 16 | [5] |
| 2c | S. aureus | 11 | [5] |
| 3c | S. aureus | 12 | [5] |
| 2b | S. haemolyticus | 10 | [5] |
Experimental Protocols
General Synthesis of 2,4-Disubstituted Quinazoline Derivatives
This protocol describes a general method for the synthesis of 2,4-disubstituted quinazolines, which can be adapted for the synthesis of this compound analogs.[6]
Materials:
-
Substituted 2-aminobenzonitrile
-
Grignard reagent (e.g., methylmagnesium bromide)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Reagents for subsequent modifications (e.g., methyl mercaptan or a suitable sulfur nucleophile)
-
Standard laboratory glassware and equipment
Procedure:
-
Step 1: Synthesis of the Quinazolinone Intermediate:
-
Dissolve the substituted 2-aminobenzonitrile in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add the Grignard reagent at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir for the specified time.
-
Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the intermediate by column chromatography.
-
-
Step 2: Introduction of the Thioether Group:
-
The intermediate from Step 1 can be converted to a 4-chloroquinazoline derivative using a chlorinating agent (e.g., phosphorus oxychloride).[6]
-
The 4-chloroquinazoline is then reacted with a sulfur nucleophile, such as sodium thiomethoxide, to introduce the methylthio group at the 4-position.
-
-
Step 3: Further Modifications (Optional):
-
Additional functional groups can be introduced on the quinazoline ring or the phenyl substituent using standard organic synthesis techniques.
-
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37 °C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value for each compound.
Antibacterial Activity Assay (Broth Microdilution Method)
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Serial Dilution: Prepare serial dilutions of the synthesized compounds in the bacterial growth medium in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (medium only) controls.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Visualizations
Caption: General workflow for SAR studies of this compound.
Caption: Inhibition of the EGFR signaling pathway by this compound.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Methylthio)quinazoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of 4-(methylthio)quinazoline, a key heterocyclic scaffold. The document details its synthesis, biological activities, and relevant experimental protocols, with a focus on its potential as an anticancer agent through the inhibition of key signaling pathways.
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1] The quinazoline scaffold is considered a "privileged" structure in drug discovery, forming the core of several approved drugs, particularly in oncology. These compounds are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antiviral effects.[1][2]
The this compound core, in particular, serves as a crucial intermediate and a pharmacophore in the development of novel therapeutic agents. The methylthio group at the 4-position can act as a leaving group for further functionalization or can be retained to modulate the compound's biological activity and physicochemical properties. This document focuses on the synthesis, anticancer activity, and proposed mechanism of action of this compound and its derivatives.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process starting from readily available precursors. A common and effective synthetic route involves the preparation of a 4-thiol intermediate, followed by S-alkylation.
A general synthetic pathway is outlined below:
-
Formation of 4(3H)-Quinazolinone: The synthesis often begins with the cyclization of an appropriate anthranilic acid derivative to form the quinazolinone core.
-
Chlorination: The resulting 4(3H)-quinazolinone is then chlorinated, typically using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield the highly reactive 4-chloroquinazoline intermediate.
-
Thionation: The 4-chloroquinazoline is converted to quinazoline-4-thiol. This can be achieved by reacting it with thiourea followed by hydrolysis.
-
S-Methylation: The final step is the S-alkylation of quinazoline-4-thiol with a methylating agent, such as methyl iodide, in the presence of a base to afford this compound.[3]
Biological Activity and Applications
Derivatives of the 4-thioquinazoline scaffold have demonstrated significant potential as anticancer and antiviral agents. The primary focus of research has been on their ability to inhibit cell proliferation in various cancer cell lines.
Anticancer Activity
Studies have shown that 4-alkyl(aryl)thioquinazoline derivatives exhibit potent anti-proliferative activity against human cancer cell lines. In particular, these compounds have been found to be highly effective against prostate cancer cells (PC3).[2]
Table 1: Anti-proliferative Activity of 4-Alkyl(aryl)thioquinazoline Derivatives against PC3 Cells [2]
| Compound ID | R Group on Thioether | IC₅₀ (µM) |
| 3c | Aryl | 1.8 |
| 3a | Alkyl | 5.6 |
| 3d | Aryl | 8.1 |
| 3f | Aryl | 8.7 |
| 3l | Alkyl | 8.9 |
IC₅₀: The half-maximal inhibitory concentration.
The data indicates that substitutions on the thioether at the 4-position of the quinazoline ring significantly influence the anticancer activity.
Proposed Mechanism of Action: Kinase Inhibition
The quinazoline scaffold is a well-established pharmacophore for the inhibition of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. The 4-anilinoquinazoline derivatives, for example, are known potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4] The anticancer activity of 4-alkyl(aryl)thioquinazoline derivatives is proposed to be mediated through the inhibition of key kinases in the MAPK/ERK signaling pathway.[2] This pathway is a critical downstream effector of EGFR and plays a central role in cell proliferation, differentiation, and survival.
Experimental Protocols
Protocol 1: Synthesis of 4-(Alkyl/Aryl)thioquinazoline Derivatives[2]
This protocol describes a general method for the synthesis of 4-alkyl(aryl)thioquinazoline derivatives from 4-chloroquinazolines.
Materials:
-
4-Chloroquinazoline
-
Appropriate thiol compound (e.g., methanethiol for this compound)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
To a solution of the desired thiol (1.2 mmol) in acetone (20 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-chloroquinazoline (1.0 mmol) to the reaction mixture.
-
Reflux the mixture for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and elemental analysis.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)[1][2]
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound derivatives against a cancer cell line (e.g., PC3).
Materials:
-
Cancer cell line (e.g., PC3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
This compound derivative stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value using appropriate software.
Protocol 3: In Vitro Kinase Inhibition Assay (ERK2)[5][6][7]
This protocol provides a general method for assessing the inhibitory activity of this compound derivatives against a specific kinase, such as ERK2, using a radiometric or luminescence-based assay.
Materials:
-
Active ERK2 enzyme
-
Kinase assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Substrate (e.g., Myelin Basic Protein - MBP)
-
ATP (including a radiolabeled [γ-³³P]ATP for radiometric assay or as required for luminescence kit)
-
This compound derivative stock solution in DMSO
-
Streptavidin-coated membrane or 384-well plates (depending on the assay format)
-
ADP-Glo™ Kinase Assay kit (for luminescence-based detection)
-
Phosphor imager or luminescence plate reader
Procedure (Radiometric Assay Example):
-
Reaction Setup: In a reaction tube, mix the peptide substrate (e.g., 5-10 µM) and active ERK2 (e.g., 10 ng/µL) in the kinase assay buffer.
-
Inhibitor Addition: Add the this compound derivative at various concentrations (or DMSO for control) and incubate with the kinase and substrate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding ATP (to a final concentration of 10 µM, including 0.25 µCi/µL [γ-³³P]ATP).
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 15-30 minutes) at 30°C.
-
Quenching and Detection: Spot an aliquot of the reaction mixture onto a streptavidin-coated membrane to capture the biotinylated substrate. Quench the reaction and wash the membrane to remove unincorporated radiolabeled ATP.
-
Quantification: Quantify the incorporated radiolabel using a phosphor imager.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to the DMSO control and calculate the IC₅₀ value.
Note: For luminescence-based assays like ADP-Glo™, follow the manufacturer's protocol for reaction setup, reagent addition, and signal detection.
Conclusion
This compound and its derivatives represent a promising scaffold in medicinal chemistry, particularly for the development of novel anticancer agents. The synthetic accessibility of this core allows for diverse structural modifications to optimize potency and selectivity. The demonstrated anti-proliferative activity against cancer cell lines, likely mediated through the inhibition of key signaling kinases such as those in the MAPK/ERK pathway, underscores the therapeutic potential of this compound class. The protocols provided herein offer a foundation for the synthesis and evaluation of new this compound analogs in drug discovery and development programs.
References
- 1. youtube.com [youtube.com]
- 2. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Methylthio)quinazoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Methylthio)quinazoline.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common precursor for the synthesis of this compound is quinazolin-4(3H)-one. This is typically converted to quinazolin-4(3H)-thione, which is then S-methylated to yield the final product. An alternative starting material is 4-chloroquinazoline, which can undergo nucleophilic substitution with a methylthiol source.
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete thionation: If you are starting from quinazolin-4(3H)-one, the conversion to the thione may be incomplete. Ensure you are using a sufficient excess of the thionating agent (e.g., Lawesson's reagent or P₄S₁₀) and an adequate reaction time and temperature.
-
Suboptimal methylation conditions: The choice of methylating agent, base, and solvent is crucial. Stronger methylating agents or incorrect stoichiometry can lead to side reactions.
-
Side reactions: N-methylation at the N1 or N3 position of the quinazoline ring is a common side reaction that competes with the desired S-methylation.
-
Decomposition of the product: The product may be sensitive to prolonged heating or acidic/basic conditions during workup and purification.
-
Inefficient purification: Product loss during chromatographic separation or recrystallization can significantly lower the isolated yield.
Q3: I have isolated a mixture of products. How can I identify the common side products?
A3: The primary side products in this synthesis are typically the N-methylated isomers (1-methyl-quinazolin-4(3H)-thione and 3-methyl-quinazolin-4(3H)-thione). These can be identified and distinguished from the desired S-methylated product using spectroscopic methods:
-
¹H NMR: The chemical shift of the methyl group will be different for S-methyl vs. N-methyl isomers. An S-CH₃ group typically appears as a singlet at approximately 2.6 ppm.[1]
-
¹³C NMR: The carbon chemical shifts of the quinazoline ring and the methyl group will also differ between the isomers.
-
Mass Spectrometry: While the isomers will have the same molecular weight, their fragmentation patterns may differ, aiding in identification.
Q4: How can I optimize the reaction to favor S-methylation over N-methylation?
A4: To favor the formation of the S-methylated product, consider the following strategies:
-
Choice of Base and Solvent: The reaction of quinazolin-4-thione with a methylating agent can be influenced by the solvent and base used. The formation of the sodium salt of the thione may favor S-alkylation.[2]
-
Reaction Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for S-alkylation.
-
Nature of the Alkylating Agent: The reactivity of the methylating agent can influence the site of alkylation. Methyl iodide is a commonly used reagent.[2]
Q5: What are the recommended purification techniques for this compound?
A5: Purification of this compound can typically be achieved through the following methods:
-
Column Chromatography: Silica gel chromatography is a common and effective method for separating the desired product from unreacted starting materials and side products. A solvent system of petroleum ether and acetone has been reported for related compounds.[3]
-
Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) can be used to obtain highly pure material.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents (e.g., old methylating agent, hydrolyzed Lawesson's reagent). | Use freshly opened or properly stored reagents. Check the activity of the reagents on a small scale or with a known substrate. |
| Insufficient reaction temperature or time for the thionation step. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC. | |
| Incorrect base or stoichiometry for the methylation step. | Ensure the correct molar equivalents of base are used to deprotonate the thione. Consider using a stronger or weaker base depending on the specific protocol. | |
| Formation of Multiple Products (Poor Selectivity) | N-methylation is competing with S-methylation. | Adjust the reaction conditions as described in FAQ Q4. Experiment with different solvents, bases, and reaction temperatures to optimize for S-alkylation. |
| Over-alkylation leading to quaternary ammonium salts. | Use a stoichiometric amount of the methylating agent. Add the methylating agent slowly to the reaction mixture. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the workup solvent. | Use a less polar solvent for extraction. Perform extractions at a lower temperature. |
| Product co-elutes with impurities during column chromatography. | Optimize the solvent system for chromatography. Try a different stationary phase (e.g., alumina). | |
| Product oils out during recrystallization. | Try a different recrystallization solvent or a solvent mixture. Use a seed crystal to induce crystallization. |
Experimental Protocols
Synthesis of Quinazolin-4(3H)-thione from Quinazolin-4(3H)-one
A common method for preparing the quinazolin-4-thione precursor involves the thionation of quinazolin-4(3H)-one.
Method A: Using Phosphorus Pentasulfide (P₄S₁₀)
-
A mixture of quinazolin-4(3H)-one (1 equivalent) and phosphorus pentasulfide (0.5 equivalents) in dry toluene is heated at reflux for 12 hours.[1]
-
The reaction mixture is then filtered.
-
The collected solid is recrystallized from ethanol to yield quinazolin-4(3H)-thione.
Method B: Using Lawesson's Reagent (LR)
-
A mixture of quinazolin-4(3H)-one (1 equivalent) and Lawesson's reagent (0.5 equivalents) in absolute toluene is refluxed for 1 hour under an inert atmosphere (e.g., Argon).[5]
-
The reaction mixture is cooled to room temperature.
-
The precipitate is filtered and dried to give quinazolin-4(3H)-thione with a high yield (typically >95%).[5]
Synthesis of this compound via S-Methylation of Quinazolin-4(3H)-thione
This protocol details the S-methylation of the thione intermediate.
-
Dissolve quinazolin-4(3H)-thione (1 equivalent) in a suitable solvent such as DMF, DMSO, or acetonitrile in a flask equipped with a stirrer and a dropping funnel.[2]
-
Add a base (e.g., sodium methoxide, 1 equivalent) to the solution to form the thiolate anion.
-
Slowly add methyl iodide (1 equivalent) dropwise to the reaction mixture.[2]
-
Heat the reaction mixture at 80-90°C and monitor the reaction progress by TLC.[2]
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography. A yield of around 71% has been reported for the S-methylated product.[2]
Data Summary
The following table summarizes typical reaction conditions for the key steps in the synthesis of this compound and related compounds.
| Reaction Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Thionation | Quinazolin-4(3H)-one | P₄S₁₀ | Toluene | Reflux | 12 h | 49% | [1] |
| Thionation | Quinazolin-4(3H)-one | Lawesson's Reagent | Toluene | Reflux | 1 h | 97% | [5] |
| S-Methylation | Quinazolin-4(3H)-thione | Methyl Iodide, Base | DMF/DMSO/Acetonitrile | 80-90°C | - | 71% | [2] |
| S-Alkylation | 2-(Methylthio)quinazoline-4-thione | Halo acyl derivative, Sodium Methoxide | Methanol | - | 6 h | - | [1] |
Visualizations
References
- 1. lmaleidykla.lt [lmaleidykla.lt]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis Biological Evaluation of Quinazoline-4-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]
- 5. cyberleninka.ru [cyberleninka.ru]
Technical Support Center: Purification of 4-(Methylthio)quinazoline
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of 4-(Methylthio)quinazoline. It is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem Encountered | Possible Cause(s) | Suggested Solution(s) |
| Recrystallization: | ||
| Oiling out instead of crystallization. | The solvent is too nonpolar for the compound at the temperature of dissolution, or the compound is melting in the hot solvent. Impurities are present that are lowering the melting point of the mixture. | Add a small amount of a more polar co-solvent. Lower the dissolution temperature and use more solvent. Try a different solvent system. Perform a preliminary purification by column chromatography to remove impurities. |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent used). The cooling process is too rapid. | Evaporate some of the solvent to increase the concentration. Cool the solution more slowly. Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal of pure this compound. |
| Low recovery of purified product. | The compound is too soluble in the recrystallization solvent at low temperatures. The crystals were not completely collected during filtration. | Choose a solvent in which the compound has lower solubility at cold temperatures. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization. | The chosen solvent does not effectively differentiate between the product and the impurity. The impurity co-crystallized with the product. | Select a different recrystallization solvent or a solvent pair. A second recrystallization may be necessary. Consider pre-treating the crude product with an adsorbent like activated carbon to remove colored impurities. |
| Column Chromatography: | ||
| Poor separation of the product from impurities. | The eluent system is not optimized (incorrect polarity). The column was not packed properly, leading to channeling. The sample was loaded in too large a volume of solvent. | Systematically vary the solvent ratio of the eluent to achieve a target Rf value of 0.2-0.4 for the product on TLC. Repack the column carefully to ensure a homogenous stationary phase. Dissolve the sample in the minimum amount of a solvent in which it is highly soluble and load it onto the column. |
| The product is not eluting from the column. | The eluent is not polar enough to move the compound. The compound may be degrading on the silica gel. | Gradually increase the polarity of the eluent (gradient elution). If degradation is suspected, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[1] |
| The elution of the product is very slow. | The particle size of the stationary phase is too small. The eluent viscosity is too high. | Use a stationary phase with a larger particle size. Choose a less viscous eluent if possible. Apply positive pressure (flash chromatography) to increase the flow rate. |
| Fractions are contaminated with an unknown substance. | The solvent used for elution may contain impurities. The glassware was not clean. | Use high-purity solvents for chromatography. Ensure all glassware is thoroughly cleaned and dried before use. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography over silica gel. The choice between them depends on the scale of the purification and the nature of the impurities.
Q2: How do I choose the right solvent for recrystallization?
A2: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For quinazoline derivatives, alcohols like ethanol or mixtures of polar and nonpolar solvents such as ethyl acetate/hexane are often good starting points.[2][3] It is recommended to test several solvents on a small scale to find the optimal one.
Q3: What are the typical starting conditions for column chromatography of this compound?
A3: A good starting point for column chromatography is to use silica gel as the stationary phase and an eluent system of ethyl acetate in hexane. Based on the purification of similar compounds, a ratio of 1:8 (ethyl acetate:hexane) can be a suitable starting point.[4] The polarity can be adjusted based on the results of thin-layer chromatography (TLC) analysis.
Q4: My purified this compound has a yellow tint. How can I remove the color?
A4: A yellow tint often indicates the presence of colored impurities. These can sometimes be removed by treating a solution of the compound with activated charcoal before the final filtration in a recrystallization procedure. Alternatively, column chromatography is generally very effective at separating colored impurities.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be assessed using several analytical techniques. Thin-layer chromatography (TLC) can quickly indicate the presence of impurities. For more quantitative results, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used. The identity and structural integrity of the compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Data Presentation
The following table summarizes typical quantitative data for the purification of this compound, compiled from general laboratory practices and data for structurally similar compounds.
| Purification Technique | Solvent/Eluent System | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | Ethanol | >98% | 60-80% | Simple, scalable, cost-effective. | May not remove impurities with similar solubility. Potential for low yield if the compound is significantly soluble at low temperatures. |
| Column Chromatography | Silica Gel with Ethyl Acetate/Hexane (e.g., 1:8 v/v) | >99% | 70-90% | High resolution, effective for removing a wide range of impurities. | More time-consuming and requires larger volumes of solvent compared to recrystallization. |
| Preparative TLC | Silica Gel with Ethyl Acetate/Hexane (e.g., 1:5 v/v) | >99% | 40-60% | Good for small-scale purification and for difficult separations. | Limited to small sample quantities, lower yield due to scraping losses. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate with stirring until all the solid dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then gently heat the mixture again for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine the appropriate eluent system by running a TLC of the crude material. A suitable eluent system will give the product an Rf value of approximately 0.2-0.4. A good starting point is a mixture of ethyl acetate and hexane.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow of the eluent through the column.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Visualizations
References
Technical Support Center: Synthesis of 4-(Methylthio)quinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Methylthio)quinazoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods for synthesizing this compound are:
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S-alkylation of quinazoline-4(3H)-thione: This involves the reaction of quinazoline-4(3H)-thione with a methylating agent.
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Nucleophilic substitution of 4-chloroquinazoline: This method utilizes the reaction of 4-chloroquinazoline with a methylthiolate salt, such as sodium thiomethoxide.
Q2: What is the major byproduct in the S-alkylation of quinazoline-4(3H)-thione?
A2: The major byproduct is the N-alkylated isomer, 3-methylquinazolin-4(3H)-thione.[1][2] The formation of this byproduct is highly dependent on the reaction conditions, particularly the solvent and the methylating agent used.[1][2]
Q3: What are the potential byproducts when synthesizing this compound from 4-chloroquinazoline?
A3: The primary byproduct of concern is 4-hydroxyquinazoline, which can form if moisture is present in the reaction, leading to hydrolysis of the starting material. Incomplete reaction can also result in the presence of unreacted 4-chloroquinazoline in the final product.
Troubleshooting Guides
Route 1: S-alkylation of Quinazoline-4(3H)-thione
This route is often preferred due to the availability of the starting material, which can be synthesized from quinazolin-4-one.[1][3] However, controlling the regioselectivity of the alkylation is a critical challenge.
Problem 1: Low yield of this compound and formation of a significant amount of 3-methylquinazolin-4(3H)-thione.
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Cause: Quinazoline-4(3H)-thione exists in tautomeric forms, and its anion is ambident, meaning it has two reactive sites for alkylation: the sulfur (S) and the nitrogen (N) atoms. The choice of solvent and methylating agent greatly influences the ratio of S-alkylation to N-alkylation.[1][2] Aprotic solvents like DMF and DMSO tend to favor the formation of the N-alkylated byproduct.[1]
-
Solution:
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Solvent Selection: Employ polar protic solvents such as ethanol to favor the formation of the desired S-alkylated product, this compound.[1]
-
Methylating Agent: "Soft" methylating agents like methyl iodide tend to favor S-alkylation.[2]
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Temperature Control: Running the reaction at a controlled temperature, as specified in the protocol, can help minimize side reactions.
-
Problem 2: Difficulty in separating this compound from 3-methylquinazolin-4(3H)-thione.
-
Cause: The two isomers can have similar physical properties, making separation by simple crystallization challenging.
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Solution:
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Column Chromatography: Utilize column chromatography on silica gel. The two isomers generally have different polarities, allowing for their separation. A solvent system of ethyl acetate and hexane is often a good starting point for elution.
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Route 2: Nucleophilic Substitution of 4-Chloroquinazoline
This method involves a nucleophilic aromatic substitution (SNAr) reaction. The reactivity of the 4-position of the quinazoline ring makes it susceptible to attack by nucleophiles.[4]
Problem 1: Presence of 4-hydroxyquinazoline in the final product.
-
Cause: 4-Chloroquinazoline is sensitive to moisture and can hydrolyze to form 4-hydroxyquinazoline. This can occur if the solvents and reagents are not anhydrous or if the reaction is exposed to atmospheric moisture.
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Quality: Use freshly prepared or commercially available high-purity sodium thiomethoxide.
-
Problem 2: The reaction is sluggish or incomplete, leaving unreacted 4-chloroquinazoline.
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Cause: The reactivity of the nucleophile or the reaction temperature may be insufficient.
-
Solution:
-
Temperature: Gently heating the reaction mixture can increase the reaction rate. However, excessive heat should be avoided to minimize side reactions.
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Nucleophile Concentration: Ensure an adequate molar excess of sodium thiomethoxide is used.
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Solvent: A polar aprotic solvent like DMF or acetonitrile can help to dissolve the reactants and facilitate the reaction.
-
Data Presentation
Table 1: Influence of Solvent on the Methylation of Quinazoline-4(3H)-thione
| Solvent Type | Predominant Product | Byproduct | Reference |
| Polar Protic (e.g., Ethanol) | This compound (S-alkylation) | Minimal N-alkylation | [1] |
| Aprotic (e.g., DMF, DMSO) | Mixture of Products | 3-Methylquinazolin-4(3H)-thione (N-alkylation) | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via S-alkylation of Quinazoline-4(3H)-thione [1]
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve quinazoline-4(3H)-thione (1.0 eq) in absolute ethanol.
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Base Addition: Add sodium hydride (1.0 eq) portion-wise to the solution at room temperature and stir for 30 minutes.
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Methylation: Add methyl iodide (1.0 eq) dropwise to the reaction mixture.
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Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water.
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Isolation: Filter the resulting precipitate, wash with water, and dry.
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Purification: Recrystallize the crude product from a suitable solvent (e.g., hexane) or purify by column chromatography on silica gel if N-alkylation byproducts are present. A 71% yield of S-methylquinazolin-4-thione was obtained after recrystallization from hexane.[1]
Protocol 2: Synthesis of this compound via Nucleophilic Substitution of 4-Chloroquinazoline
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Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous methanol.
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Nucleophile Preparation: Carefully add sodium metal (1.1 eq) in small pieces to the methanol at 0 °C to generate sodium methoxide. After the sodium has completely reacted, bubble methyl mercaptan gas through the solution or add liquid methyl mercaptan (1.1 eq) to form sodium thiomethoxide.
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Substrate Addition: Dissolve 4-chloroquinazoline (1.0 eq) in a minimal amount of anhydrous DMF or THF and add it dropwise to the sodium thiomethoxide solution at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates the complete consumption of the starting material.
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Work-up: Quench the reaction by the slow addition of water.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic routes to this compound and common byproducts.
Caption: Troubleshooting flowchart for common issues in synthesis.
References
Overcoming solubility issues of 4-(Methylthio)quinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with 4-(Methylthio)quinazoline.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in common laboratory solvents. What are the recommended initial solvents to try?
A1: Quinazoline derivatives often exhibit limited solubility in water and some common organic solvents.[1][2] For initial attempts, it is recommended to test solubility in a range of solvents with varying polarities. Based on studies of similar quinazoline compounds, consider starting with N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), 1,4-dioxane, and ethyl acetate.[3] For some quinazoline derivatives, solubility is found to be greatest in DMF.[3]
Q2: My compound has precipitated out of solution. What steps can I take to redissolve it?
A2: If precipitation occurs, gentle heating and/or sonication can be effective in redissolving the compound.[4] It is crucial to visually inspect the solution to ensure complete dissolution before proceeding with your experiment. If the compound continues to precipitate upon cooling, it may indicate that the solution is supersaturated at room temperature.
Q3: Are there any established formulation protocols for improving the solubility of quinazoline-based compounds?
A3: Yes, several formulation strategies have been successfully employed for poorly soluble quinazoline derivatives. For a similar compound, 4(3H)-Quinazolinone, specific solvent systems have been reported to achieve concentrations of at least 2.75 mg/mL.[4] These include:
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A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
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A solution of 10% DMSO in 90% (20% SBE-β-CD in Saline).[4]
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A mixture of 10% DMSO in 90% Corn Oil.[4]
These protocols can serve as a valuable starting point for developing a suitable formulation for this compound.
Q4: What are some advanced techniques to enhance the solubility of this compound for in vivo or in vitro studies?
A4: For more challenging solubility issues, several advanced formulation strategies can be explored. These techniques aim to increase the surface area of the drug, improve wettability, or create a more favorable microenvironment for dissolution.[5][6] Commonly used methods include:
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Solid Dispersion: This involves dispersing the compound in an inert carrier matrix at the solid state.[5][6] A study on a quinazolinone derivative showed that a solid dispersion with polaxamer 407 improved its dissolution rate.[5][6]
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Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface-area-to-volume ratio, which can enhance the dissolution rate.[7]
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Complexation: The use of cyclodextrins to form inclusion complexes can improve the aqueous solubility of poorly soluble drugs.
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) and liposomes can encapsulate the compound and improve its absorption and bioavailability.
Troubleshooting Guides
Problem: Poor Solubility in Aqueous Buffers
Quinazolinone derivatives are generally insoluble in water.[1] However, their solubility may be pH-dependent.
Troubleshooting Steps:
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pH Adjustment: Test the solubility in buffers with a range of pH values. Some quinazoline compounds are soluble in aqueous alkali or concentrated acids.[1][2]
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Use of Co-solvents: Introduce a small percentage of an organic co-solvent, such as DMSO or ethanol, to the aqueous buffer. Be mindful of the final concentration of the co-solvent to avoid any unwanted effects in your experiment.
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Employ Solubilizing Excipients: Consider the use of surfactants or cyclodextrins to enhance aqueous solubility.
Problem: Compound Crashes Out During Experiment
Precipitation of the compound during an experiment can lead to inaccurate and unreliable results.
Troubleshooting Steps:
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Lower the Concentration: The most straightforward approach is to work at a lower, more soluble concentration of the compound.
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Maintain Temperature: If solubility is temperature-dependent, ensure that all solutions and experimental apparatus are maintained at a temperature where the compound remains in solution.[3]
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Re-evaluate the Solvent System: The chosen solvent may not be optimal for the experimental conditions. It may be necessary to screen alternative solvents or solvent mixtures.
Data Summary
Table 1: Solubility of Pyrazolo Quinazoline Derivatives in Various Organic Solvents [3]
| Solvent | Dielectric Constant (at 293.15 K) | Dipole Moment (D) | Hydrogen Bonding (δH) | General Solubility Trend |
| N,N-Dimethylformamide (DMF) | 36.71 | 3.86 | 11.3 | Highest |
| Dimethyl sulfoxide (DMSO) | 47.00 | 3.96 | 10.2 | High |
| Tetrahydrofuran (THF) | 7.52 | 1.63 | 8.0 | Moderate |
| Ethyl acetate | 6.00 | 1.78 | 7.2 | Moderate to Low |
| 1,4-Dioxane | 2.22 | 0.45 | 9.0 | Low |
Note: This data is for pyrazolo quinazoline derivatives and serves as a guide. The solubility of this compound may vary.
Experimental Protocols
Protocol: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This protocol is a general guideline for preparing a solid dispersion to enhance the solubility of this compound.
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Selection of Carrier: Choose a suitable hydrophilic carrier, such as Polaxamer 407, PVP K30, or PEG 6000.
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Dissolution: Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol).
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Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will form a thin film on the wall of the flask.
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Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
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Characterization: Scrape the solid dispersion from the flask and pulverize it. The resulting powder can then be characterized for its dissolution properties.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues of this compound.
Caption: Logical relationship for enhancing the bioavailability of this compound.
References
- 1. Chemistry and activity of quinazoline moiety: A systematic review study - Int J Pharm Chem Anal [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. cibtech.org [cibtech.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Improving the reaction conditions for 4-(Methylthio)quinazoline synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-(Methylthio)quinazoline. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when following a two-step procedure involving the thionation of quinazolin-4-one and subsequent S-methylation.
Q1: My yield of this compound is low. What are the potential causes and solutions?
A1: Low yields can stem from several factors throughout the synthetic sequence. Here’s a breakdown of potential issues and how to address them:
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Incomplete Thionation: The conversion of quinazolin-4-one to quinazoline-4-thione is a critical step.
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Troubleshooting: Ensure the phosphorus pentasulfide (P4S10) is fresh and has been stored under anhydrous conditions. The reaction should be run in a dry, high-boiling solvent like pyridine or dioxane and heated sufficiently to drive the reaction to completion. Monitor the reaction by TLC until the starting material is consumed.
-
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Suboptimal Methylation Conditions: The choice of solvent and base is crucial for efficient S-methylation.
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Troubleshooting: Using a polar protic solvent like ethanol can favor the formation of the desired S-methyl product.[1] In aprotic solvents like DMF or DMSO, competitive N-methylation can occur, reducing the yield of the target compound.[1] Ensure an appropriate base (e.g., sodium hydroxide or potassium carbonate) is used to deprotonate the thiol.
-
-
Side Reaction (N-Methylation): Formation of the N-methylated isomer, 3-methylquinazoline-4-thione, is a common side reaction.[1]
-
Troubleshooting: As mentioned, using a polar protic solvent like ethanol promotes S-alkylation. "Soft" alkylating agents, such as methyl iodide, also favor S-alkylation over "hard" agents like dimethyl sulfate.[1]
-
-
Product Loss During Workup and Purification: The product may be lost during extraction or chromatography.
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Troubleshooting: Ensure the pH is appropriately adjusted during aqueous workup to keep the product in the organic phase. Use a suitable solvent system for chromatography to achieve good separation from any unreacted starting material or side products.
-
Q2: I am observing a significant amount of N-methylated impurity in my final product. How can I minimize its formation?
A2: The formation of 3-methylquinazoline-4-thione is a known side reaction. To favor the desired S-methylation, consider the following:[1]
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Solvent Choice: Use a polar protic solvent such as ethanol. In these solvents, the reaction proceeds almost exclusively to the S-methylated product. Aprotic solvents like DMF and DMSO can lead to a mixture of N- and S-alkylated products.[1]
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Alkylating Agent: Employ methyl iodide, which is considered a "soft" alkylating agent and preferentially reacts at the more nucleophilic sulfur atom.
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Temperature Control: Running the reaction at a controlled temperature (e.g., refluxing ethanol) can help improve selectivity. High temperatures in aprotic solvents may increase the amount of N-alkylation.
Q3: What is the best way to purify the final this compound product?
A3: Purification can typically be achieved through the following methods:
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Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can provide a highly pure product.
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Column Chromatography: For mixtures containing the N-methylated isomer or other impurities, column chromatography on silica gel is effective. A solvent system of hexane and ethyl acetate is a good starting point for elution. The polarity can be adjusted based on TLC analysis.
Experimental Protocols
Protocol 1: Synthesis of Quinazoline-4-thione from Quinazolin-4-one
This protocol is based on the established method of converting a carbonyl to a thiocarbonyl using phosphorus pentasulfide.
Materials:
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Quinazolin-4-one
-
Phosphorus pentasulfide (P4S10)
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Pyridine (anhydrous)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add quinazolin-4-one (1 equivalent).
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Add anhydrous pyridine to dissolve the starting material.
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Carefully add phosphorus pentasulfide (0.5 equivalents) portion-wise. The reaction is exothermic.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
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After completion, cool the mixture to room temperature and pour it into a beaker of crushed ice with vigorous stirring.
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The precipitate is collected by filtration, washed with water, and dried to afford quinazoline-4-thione.
Protocol 2: Synthesis of this compound from Quinazoline-4-thione
This protocol details the S-methylation of quinazoline-4-thione.[1]
Materials:
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Quinazoline-4-thione
-
Methyl iodide
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Sodium hydroxide
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Ethanol
Procedure:
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Dissolve quinazoline-4-thione (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
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Add a solution of sodium hydroxide (1 equivalent) in water to the flask and stir for 30 minutes at room temperature to form the sodium salt.
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Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.
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Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC.
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After the reaction is complete, cool the mixture and reduce the solvent volume under reduced pressure.
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Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization from ethanol or by column chromatography.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of this compound from Quinazoline-4-thione [1]
| Parameter | Condition |
| Starting Material | Quinazoline-4-thione |
| Methylating Agent | Methyl Iodide |
| Solvent | Ethanol |
| Base | Sodium Hydroxide |
| Temperature | Reflux |
| Reaction Time | 2-3 hours |
| Reported Yield | 71% |
Table 2: Solvent Effects on the Methylation of Quinazoline-4-thione [1]
| Solvent | Product(s) | Outcome |
| Ethanol | This compound | Predominantly S-methylation |
| Acetonitrile | This compound | Predominantly S-methylation |
| DMF | This compound & 3-Methylquinazoline-4-thione | Mixture of S- and N-methylation |
| DMSO | This compound & 3-Methylquinazoline-4-thione | Mixture of S- and N-methylation |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: 4-(Methylthio)quinazoline Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with 4-(Methylthio)quinazoline. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: My methylation of quinazoline-4-thione is resulting in a mixture of N- and S-methylated products. How can I improve the selectivity for S-methylation to obtain this compound?
A1: The selectivity of methylation on quinazoline-4-thione is highly dependent on the choice of solvent and methylating agent. To favor the formation of this compound (S-methylation), it is recommended to use a polar protic solvent like ethanol.[1] Using "soft" methylating agents such as methyl iodide in ethanol or acetonitrile also promotes S-methylation.[1] In contrast, polar aprotic solvents like DMF or DMSO and "harder" methylating agents can lead to the formation of the N-methylated product, N3-methylquinazolin-4-thione.[1]
Q2: I am experiencing a low yield in the synthesis of this compound from 4-chloroquinazoline and a thiol. What are the potential reasons and solutions?
A2: Low yields in this thioetherification reaction can be attributed to several factors. Ensure that the reaction is carried out in the presence of a suitable base, such as potassium carbonate, to facilitate the deprotonation of the thiol.[2] The choice of solvent is also crucial; acetone is a commonly used solvent for this reaction.[2] Additionally, the reaction may require heating (reflux) to proceed to completion.[2] Verifying the purity of the starting 4-chloroquinazoline is also important, as impurities can interfere with the reaction.
Q3: What are some common side reactions to be aware of during the synthesis and reactions of this compound?
A3: During the synthesis of the quinazoline core, various side reactions can occur depending on the chosen synthetic route. For instance, in syntheses starting from 2-aminobenzonitriles, incomplete cyclization or the formation of dimeric byproducts can be an issue. When performing nucleophilic substitution on this compound, if the nucleophile is bifunctional, subsequent intramolecular cyclization can occur. For example, reaction with hydrazine hydrate can lead to the formation of 2-methylthio-4-hydrazinoquinazoline, which can then undergo further heterocyclization reactions under specific conditions.[3]
Q4: How can I effectively purify my this compound product?
A4: Purification of this compound and its derivatives can typically be achieved through standard laboratory techniques. After the reaction, an aqueous workup is often performed to remove inorganic salts and water-soluble impurities.[4][5][6] This may involve washing with water or a saturated sodium bicarbonate solution.[6] Subsequent purification can be carried out by column chromatography on silica gel or by thin-layer chromatography.[4] Recrystallization from a suitable solvent, such as ethanol, is also a common method to obtain a highly pure product.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield in S-methylation of quinazoline-4-thione | Use of inappropriate solvent or methylating agent. | Use a polar protic solvent like ethanol and a "soft" methylating agent like methyl iodide.[1] |
| Reaction temperature is too low. | Ensure the reaction is heated sufficiently, for example, in a water bath at 80-90°C.[1] | |
| Formation of N-methylated byproduct | Use of a polar aprotic solvent (e.g., DMF, DMSO). | Switch to a polar protic solvent like ethanol or acetonitrile.[1] |
| Incomplete reaction in nucleophilic substitution | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC. |
| The nucleophile is not sufficiently activated. | If using a weak nucleophile, consider adding a suitable base to enhance its reactivity. | |
| Difficulty in purifying the final product | Presence of closely related impurities. | Optimize the mobile phase for column chromatography to achieve better separation. Consider recrystallization from different solvent systems. |
| The product is an oil and does not crystallize. | Attempt to form a salt of the product, which may be a crystalline solid. Alternatively, use column chromatography for purification. |
Experimental Protocols
Protocol 1: Synthesis of this compound via S-methylation of Quinazoline-4-thione[1]
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Dissolve 1.62 g (0.01 mol) of quinazolin-4-thione in 50 ml of absolute ethanol in a flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer.
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Add a solution of sodium ethoxide (prepared from 0.23 g of sodium in 10 ml of ethanol) to the flask.
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Add 1.06 ml (0.01 mol) of methyl iodide dropwise through the dropping funnel.
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Heat the reaction mixture in a water bath at 80-90°C and monitor the reaction by TLC.
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After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography or recrystallization from ethanol.
Protocol 2: Synthesis of 4-Alkylthio-quinazolines from 4-Chloro-quinazoline[5]
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To a solution of 4-chloro-quinazoline (5 mmol) in acetone (30 mL), add the corresponding thiol (5 mmol) and potassium carbonate (10 mmol).
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Reflux the mixture for four hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture and filter off the solid.
-
Evaporate the solvent from the filtrate under reduced pressure.
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Purify the residue by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lmaleidykla.lt [lmaleidykla.lt]
- 4. Facile Preparation of 4-Substituted Quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2023156675A1 - Process for purification of linagliptin - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 4-(Methylthio)quinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 4-(Methylthio)quinazoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and scalable two-step synthesis involves the thionation of quinazolin-4-one to quinazoline-4-thione, followed by the selective S-methylation of the thioamide intermediate.
Q2: Which thionating agent is recommended for the conversion of quinazolin-4-one to quinazoline-4-thione at scale?
A2: Lawesson's reagent is generally preferred over phosphorus pentasulfide (P4S10) for large-scale synthesis. It is more reactive, often resulting in shorter reaction times and higher yields.[1] One study reported a 97% yield of quinazoline-4-thione when using Lawesson's reagent in toluene.[2]
Q3: What are the primary safety concerns when handling Lawesson's reagent on a large scale?
A3: Lawesson's reagent and its byproducts have a strong, unpleasant odor. Large-scale reactions should be conducted in a well-ventilated area with appropriate engineering controls to manage the odor. Additionally, phosphorus-containing byproducts must be handled and disposed of according to safety regulations.
Q4: How can I control the regioselectivity of the methylation to favor the desired S-methyl product over the N-methyl isomer?
A4: The choice of solvent is critical for controlling the regioselectivity of the methylation reaction. Polar protic solvents, such as ethanol, have been shown to favor the formation of the desired this compound.[3] In contrast, aprotic solvents may lead to the formation of the N3-methylquinazolin-4-thione byproduct.[3]
Q5: What are the main hazards associated with using methyl iodide as a methylating agent at an industrial scale?
A5: Methyl iodide is highly toxic and a suspected carcinogen. It is crucial to handle it in a closed system to prevent exposure. Appropriate personal protective equipment (PPE), including chemical-resistant gloves and respiratory protection, is mandatory.[4][5][6]
Troubleshooting Guides
Thionation of Quinazolin-4-one
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature. Lawesson's reagent is more reactive than P4S10 and may require milder conditions.[1][7]- Ensure adequate mixing, especially for large, heterogeneous reaction mixtures. |
| Degradation of starting material or product. | - Avoid excessively high temperatures or prolonged reaction times, as this can lead to byproduct formation. | |
| Inefficient work-up. | - A thorough aqueous work-up is crucial to remove phosphorus byproducts that can interfere with product isolation.[8]- Consider a column-free work-up by decomposing byproducts with ethylene glycol.[9] | |
| Product Contaminated with Phosphorus Byproducts | Incomplete removal during work-up. | - Perform multiple aqueous washes of the organic layer.- Utilize the ethylene glycol work-up procedure for more efficient removal of phosphorus-containing impurities.[9] |
| Strong, Unpleasant Odor | Volatilization of Lawesson's reagent and sulfur byproducts. | - Conduct the reaction and work-up in a well-ventilated fume hood or a closed-system reactor.- Use appropriate scrubbers to treat off-gases. |
Methylation of Quinazoline-4-thione
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction. | - Ensure the quinazoline-4-thione is fully dissolved or adequately suspended in the solvent before adding the methylating agent.- The reaction can be heated to 80-90°C to drive it to completion.[3] |
| Formation of N-methylated byproduct. | - Use a polar protic solvent like ethanol to favor S-methylation.[3]- "Soft" methylating agents like methyl iodide tend to favor S-alkylation.[3] | |
| Loss of product during work-up. | - After the reaction, the mixture can be cooled and the product precipitated by adding water.[3] Ensure complete precipitation before filtration. | |
| Presence of N-methylated Impurity | Reaction conditions favoring N-methylation. | - Switch to a polar protic solvent if an aprotic solvent was used.[3]- Consider lowering the reaction temperature, as higher temperatures may favor N-methylation in some cases. |
| Inefficient purification. | - Separation of the S- and N-methylated isomers can be challenging. Recrystallization from a suitable solvent system may be effective. Consider exploring different solvent mixtures (e.g., ethanol/water, toluene/heptane) to achieve selective crystallization. | |
| Safety Incident with Methyl Iodide | Exposure due to leaks or improper handling. | - Always use a closed-transfer system for adding methyl iodide at scale.- Ensure all personnel are trained on the specific hazards of methyl iodide and are wearing appropriate PPE.[4][5][6]- Have an emergency response plan in place for spills or exposures.[4][6] |
| Excess Methyl Iodide in the Final Product | Incomplete quenching or removal. | - Quench any unreacted methyl iodide with an aqueous solution of sodium thiosulfate or ammonia before work-up.- Ensure efficient removal of residual methyl iodide during solvent evaporation, using appropriate vacuum and temperature, and capturing the vapors. |
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of this compound
| Step | Reactants | Reagents/Solvents | Temperature | Time | Yield | Reference |
| Thionation | Quinazolin-4-one | Lawesson's reagent, Toluene | Reflux | 1 hour | 97% | [2] |
| Methylation | Quinazoline-4-thione | Methyl iodide, DMFA/Hexane | 80-90°C | Not specified | 71% | [3] |
Experimental Protocols
Protocol 1: Synthesis of Quinazoline-4-thione from Quinazolin-4-one
This protocol is based on a literature procedure with a reported yield of 97%.[2]
-
Charging the Reactor: In a suitable reactor equipped with a reflux condenser and under an inert atmosphere (e.g., Argon), charge quinazolin-4-one (1.0 equivalent) and absolute toluene (approximately 20 mL per gram of quinazolin-4-one).
-
Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 1 hour.
-
Cooling and Filtration: Cool the reaction mixture to room temperature (20-25°C). The product will precipitate out of solution.
-
Isolation: Filter the precipitate and dry to obtain quinazoline-4-thione.
Protocol 2: Synthesis of this compound
This protocol is adapted from a literature procedure with a reported yield of 71%.[3]
-
Dissolution: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve quinazoline-4-thione (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMFA) (approximately 30 mL per gram of quinazoline-4-thione).
-
Addition of Methylating Agent: Add methyl iodide (1.0 equivalent) dropwise to the solution.
-
Reaction: Heat the reaction mixture in a water bath to 80-90°C. Monitor the reaction for completion by a suitable analytical method (e.g., TLC, HPLC).
-
Work-up: Once the reaction is complete, cool the mixture. The product can be precipitated by the addition of water or extracted with a suitable solvent after quenching any excess methyl iodide.
-
Isolation and Purification: Collect the solid product by filtration and wash with a non-polar solvent like hexane. The crude product can be further purified by recrystallization.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in methylation.
References
- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyberleninka.ru [cyberleninka.ru]
- 3. researchgate.net [researchgate.net]
- 4. nj.gov [nj.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. Lawesson's Reagent [organic-chemistry.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-(Methylthio)quinazoline and Its Derivatives
Welcome to the technical support center for 4-(Methylthio)quinazoline and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues encountered during experimentation. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to help you address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound and its derivatives?
A1: The main stability concerns for this compound and its derivatives revolve around the chemical reactivity of both the quinazoline ring system and the methylthio group. Key issues include:
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Oxidation: The methylthio group is susceptible to oxidation, which can form the corresponding sulfoxide and sulfone derivatives. This is a common degradation pathway.
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Hydrolysis: The quinazoline ring can undergo hydrolysis, particularly under harsh acidic or basic conditions, which may lead to ring-opening.[1] Dihydroquinazolin-4-ones, a related class of compounds, are known to be unstable in acidic aqueous conditions due to hydrolysis.
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Photostability: Exposure to light, especially UV radiation, can lead to photodegradation. Stability studies on some quinazoline derivatives have shown that they can be sensitive to light.
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Solvent Stability: The choice of solvent can impact stability. For instance, some quinazoline derivatives have shown different stability profiles in aqueous solutions versus organic solvents like DMSO.
Q2: I'm observing unexpected peaks in my HPLC analysis of a this compound derivative. What could be the cause?
A2: Unexpected peaks in your chromatogram are often indicative of degradation products. The most likely culprits are the sulfoxide and sulfone forms of your compound, resulting from oxidation of the methylthio group. To confirm this, you can:
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Perform Forced Degradation: Intentionally degrade a small sample of your compound under oxidative conditions (e.g., with a dilute solution of hydrogen peroxide) and compare the resulting HPLC profile to your experimental sample.
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Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to determine the molecular weights of the unknown peaks. An increase of 16 Da corresponds to the formation of a sulfoxide, and an increase of 32 Da corresponds to a sulfone.
Q3: My compound seems to be degrading in solution during storage. What are the recommended storage conditions?
A3: For optimal stability of this compound derivatives in solution:
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Temperature: Store solutions at low temperatures, such as 4°C or -20°C, to slow down potential degradation reactions. Studies on some quinazoline derivatives have shown that storage at room temperature can lead to degradation over time.
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Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
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Solvent: The choice of solvent is critical. While DMSO is a common solvent for initial solubilization, long-term storage in DMSO can sometimes lead to oxidation. For aqueous solutions, be mindful of the pH, as both highly acidic and basic conditions can promote hydrolysis of the quinazoline ring.[1] If possible, prepare fresh solutions for your experiments.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed in Aqueous Buffers
-
Question: My this compound derivative is rapidly degrading when I dissolve it in my aqueous assay buffer. How can I troubleshoot this?
-
Answer:
-
Check the pH of your buffer: Quinazolines are generally more stable in cold, dilute acidic or alkaline solutions, but can be destroyed by boiling in these conditions. Extreme pH values can catalyze the hydrolysis of the quinazoline ring. Try to work in a pH range closer to neutral (pH 6-8) if your experiment allows.
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Consider the buffer components: Some buffer components can react with your compound. If your buffer contains oxidizing agents, this could be the cause of degradation.
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Prepare fresh solutions: Avoid using stock solutions that have been stored for extended periods, especially at room temperature. Prepare fresh solutions immediately before your experiment.
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Lower the temperature: If your experiment can be performed at a lower temperature, this can significantly reduce the rate of degradation.
-
Issue 2: Compound Inactivity in Biological Assays
-
Question: My this compound derivative is showing lower than expected or no activity in my cell-based assay. Could this be a stability issue?
-
Answer:
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Confirm Compound Integrity: Before performing your biological assay, verify the purity and identity of your compound using analytical techniques like HPLC and MS. This will ensure you are starting with the correct, non-degraded material.
-
Assess Stability in Assay Media: Incubate your compound in the cell culture media under the same conditions as your assay (e.g., 37°C, 5% CO2) for the duration of the experiment. Analyze the sample by HPLC at different time points to check for degradation. The methylthio group could be susceptible to metabolic oxidation by cellular enzymes.
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Solubilization Issues: Ensure your compound is fully dissolved in the assay media. Poor solubility can lead to artificially low activity. You may need to use a co-solvent like DMSO, but keep the final concentration of the co-solvent low (typically <0.5%) to avoid cellular toxicity and compound precipitation.
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol is a general guideline for conducting forced degradation studies to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of your this compound derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method, preferably with MS detection, to identify and quantify the degradation products.
Data Presentation
Table 1: Potential Degradation Products of this compound Derivatives
| Degradation Pathway | Potential Degradant | Change in Molecular Weight | Common Analytical Observation |
| Oxidation | 4-(Methylsulfinyl)quinazoline (Sulfoxide) | +16 Da | Appearance of a more polar peak in reverse-phase HPLC. |
| Oxidation | 4-(Methylsulfonyl)quinazoline (Sulfone) | +32 Da | Appearance of an even more polar peak than the sulfoxide in reverse-phase HPLC. |
| Hydrolysis | 2-aminobenzaldehyde derivatives | Varies | Ring-opening products, may require different analytical methods for detection.[1] |
Visualizations
Signaling Pathway Involvement
Many quinazoline derivatives are investigated as inhibitors of signaling pathways in cancer. The diagram below illustrates a simplified representation of a generic receptor tyrosine kinase (RTK) pathway where such compounds might act.
Caption: Generic RTK signaling pathway and potential inhibition by a quinazoline derivative.
Experimental Workflow for Stability Testing
The following workflow outlines the general steps for assessing the stability of a this compound derivative.
References
Refinement of experimental protocols involving 4-(Methylthio)quinazoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Methylthio)quinazoline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete thionation of the precursor, quinazolin-4-one. 2. Competing N-methylation side reaction. 3. Suboptimal reaction temperature or time for methylation. 4. Impure starting materials. | 1. Ensure complete conversion of quinazolin-4-one to quinazoline-4-thione using an adequate amount of a thionating agent like Lawesson's reagent and sufficient reaction time. Monitor the reaction by TLC. 2. Use a polar protic solvent such as ethanol for the methylation step to favor S-alkylation over N-alkylation.[1][2] 3. Optimize the reaction temperature (e.g., reflux) and monitor the reaction progress by TLC to determine the optimal reaction time. 4. Ensure the purity of quinazolin-4-thione and the methylating agent before starting the reaction. |
| Presence of N3-Methylquinazolin-4-thione Impurity | The use of polar aprotic solvents (e.g., DMF, DMSO) for the methylation reaction can lead to the formation of the N-methylated isomer.[1][2] | 1. Solvent Selection: Perform the methylation in a polar protic solvent like ethanol to significantly favor the formation of the S-methylated product.[1] 2. Purification: If the N-methylated impurity is present, it can often be separated from the desired S-methylated product by fractional crystallization or column chromatography on silica gel. The two isomers will likely have different polarities. |
| Difficulty in Product Purification | 1. Presence of unreacted starting material (quinazoline-4-thione). 2. Formation of both S- and N-methylated isomers. 3. Contamination with residual solvent or reagents. | 1. Wash the crude product with a solvent in which the starting material is sparingly soluble but the product is soluble. Recrystallization is also an effective method. 2. Employ column chromatography to separate the isomers. A solvent system with a gradient of polarity can be effective. 3. Ensure the product is thoroughly dried under vacuum to remove residual solvents. Washing the crude product with water can help remove water-soluble reagents. |
| Inconsistent Spectroscopic Data (¹H NMR, ¹³C NMR) | 1. Presence of impurities. 2. Incorrect solvent used for NMR analysis. 3. Sample degradation. | 1. Purify the sample further using the methods described above. 2. Ensure the correct deuterated solvent is used and that it is free from contaminants. The chemical shifts can vary slightly between different solvents. 3. Store the compound under appropriate conditions (cool, dry, and protected from light) to prevent degradation. Re-purify if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct synthesis involves a two-step process. First, quinazolin-4-one is converted to quinazoline-4-thione. This is typically achieved by heating quinazolin-4-one with a thionating agent such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.[3] The resulting quinazoline-4-thione is then S-methylated using a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).[1]
Q2: I am getting a mixture of S-methylated and N-methylated products. How can I improve the selectivity for this compound?
A2: The selectivity of the methylation reaction is highly dependent on the solvent used. To favor the formation of the desired S-methylated product, this compound, it is recommended to use a polar protic solvent such as ethanol.[1] In contrast, polar aprotic solvents like DMF or DMSO tend to promote the formation of the undesired N3-methylquinazolin-4-thione side product.[1][2]
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The presence of a singlet around 2.7-2.8 ppm in the ¹H NMR spectrum is characteristic of the S-CH₃ group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
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Thin Layer Chromatography (TLC): To assess the purity and identify the presence of any impurities or starting material.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture to prevent degradation.
Q5: In the context of drug development, what are the known biological targets of quinazoline derivatives?
A5: Quinazoline derivatives are a well-established class of compounds in medicinal chemistry, known to target several key proteins involved in cancer signaling pathways. These include:
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Epidermal Growth Factor Receptor (EGFR): Many quinazoline-based molecules are potent EGFR inhibitors.
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Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 by quinazoline derivatives can suppress angiogenesis.
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Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway: This is another important signaling cascade in cancer that can be targeted by quinazoline inhibitors.
Data Presentation
Spectroscopic Data for this compound
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |
| 8.85 (s, 1H) | 168.5 |
| 8.15 (d, J = 8.4 Hz, 1H) | 161.2 |
| 7.88 (d, J = 8.4 Hz, 1H) | 151.0 |
| 7.78 (t, J = 7.6 Hz, 1H) | 134.0 |
| 7.55 (t, J = 7.6 Hz, 1H) | 128.5 |
| 2.75 (s, 3H) | 127.2 |
| 126.8 | |
| 122.0 | |
| 14.5 |
Note: Chemical shifts are approximate and may vary slightly based on the solvent and instrument used.
Comparison of S- vs. N-Methylation of a Quinazoline-4-thione Derivative under Different Conditions
The following table, adapted from studies on the related 2-phenylquinazoline-4-thione, illustrates the influence of the methylating agent and solvent on the product distribution. A similar trend is expected for quinazoline-4-thione.
| Methylating Agent | Solvent | S-Methyl Product Yield (%) | N-Methyl Product Yield (%) |
| Methyl Iodide | Ethanol | High | Low |
| Methyl Iodide | DMF | Low | High |
| Dimethyl Sulfate | Ethanol | High | Low |
| Dimethyl Sulfate | DMF | Low | High |
Experimental Protocols
Protocol 1: Synthesis of Quinazoline-4-thione from Quinazolin-4-one
This protocol describes the conversion of quinazolin-4-one to quinazoline-4-thione using Lawesson's reagent.
Materials:
-
Quinazolin-4-one
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend quinazolin-4-one (1 equivalent) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 equivalents) to the suspension.
-
Flush the flask with an inert gas (argon or nitrogen).
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Heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by TLC.[3]
-
After completion, cool the mixture to room temperature.
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The product, quinazoline-4-thione, will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold toluene.
-
Dry the product under vacuum to obtain quinazoline-4-thione.
Protocol 2: Synthesis of this compound
This protocol details the S-methylation of quinazoline-4-thione.
Materials:
-
Quinazoline-4-thione
-
Methyl Iodide
-
Sodium Hydroxide
-
Ethanol
-
Water
Procedure:
-
Dissolve quinazoline-4-thione (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add a solution of sodium hydroxide (1 equivalent) in water to the flask and stir for 15 minutes at room temperature.
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Cool the mixture in an ice bath and add methyl iodide (1.1 equivalents) dropwise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Remove the ethanol under reduced pressure.
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Add cold water to the residue to precipitate the crude product.
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Collect the solid by filtration, wash with water, and dry under vacuum.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Mandatory Visualizations
Experimental Workflow: Synthesis of this compound
References
Validation & Comparative
4-(Methylthio)quinazoline and its Derivatives: A Comparative Guide for Cancer Research
In the landscape of cancer drug discovery, quinazoline derivatives have emerged as a privileged scaffold, leading to the development of several clinically approved targeted therapies. This guide provides a comparative analysis of 4-(Methylthio)quinazoline and its derivatives against other notable quinazoline-based anticancer agents. The focus is on their performance in preclinical studies, supported by experimental data and methodologies, to assist researchers, scientists, and drug development professionals in their ongoing efforts to combat cancer.
A Comparative Look at Anticancer Activity
Quinazoline derivatives exert their anticancer effects through the inhibition of various protein kinases crucial for tumor growth and survival. Key targets include the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and components of the PI3K/Akt/mTOR signaling pathway. While this compound itself is a less-studied entity, its derivatives have demonstrated notable anticancer potential.
This guide will compare the cytotoxic activities of this compound derivatives with established quinazoline-based drugs such as Gefitinib and Erlotinib, which are primarily EGFR inhibitors. The comparison will be based on their half-maximal inhibitory concentrations (IC50) across various cancer cell lines.
Table 1: Comparative in vitro Cytotoxicity (IC50) of this compound Derivatives and Other Quinazoline-Based Anticancer Agents
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Primary Target(s) |
| This compound Derivatives | |||
| 4-(2-fluorophenyl)-1,4,5,6-tetrahydro-2-(methylthio)benzo[h]quinazoline | MCF-7 (Breast) | 51.9% inhibition at 62.5 µg/mL[1] | Not specified |
| 4-(3,4-dimethoxyphenyl)-1,4,5,6-tetrahydro-2-(methylthio)benzo[h]quinazoline | MCF-7 (Breast) | 50% inhibition at 62.5 µg/mL[1] | Not specified |
| 3-(1-hydroxy-1-phenylpropan-2-yl)-2-(methylthio)quinazolin-4(3H)-one | Breast Cancer Cell Line | Potent activity reported[2] | Not specified |
| Established Quinazoline EGFR Inhibitors | |||
| Gefitinib | A549 (Lung) | 17.9 | EGFR |
| HCT116 (Colon) | 21.55 | EGFR | |
| MCF-7 (Breast) | 20.68 | EGFR | |
| Erlotinib | Various Cancer Cell Lines | Varies | EGFR |
| Other Quinazoline Derivatives | |||
| 4-Methyl-quinazoline derivative (Compound 23) | HCT116 (Colon) | Not specified (TGI of 45.8% in vivo)[3] | PI3K, HDAC |
| 4-Methyl-quinazoline derivative (Compound 36) | HCT116 (Colon) | Not specified[3] | PI3K, HDAC |
Note: Direct IC50 values for the 4-(methylthio)benzo[h]quinazoline derivatives were not provided in the cited source; instead, percentage inhibition at a specific concentration was reported. The potency of 3-(1-hydroxy-1-phenylpropan-2-yl)-2-(methylthio)quinazolin-4(3H)-one was mentioned but not quantified with an IC50 value.[2]
Signaling Pathways and Mechanisms of Action
The anticancer activity of quinazoline derivatives is intrinsically linked to their ability to interfere with key signaling pathways that drive tumorigenesis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of downstream signaling events promoting cell proliferation, survival, and migration. Many quinazoline derivatives, including the FDA-approved drugs Gefitinib and Erlotinib, are potent EGFR tyrosine kinase inhibitors (TKIs). They compete with ATP for binding to the kinase domain of EGFR, thereby blocking its autophosphorylation and subsequent activation of downstream pathways like RAS/RAF/MEK/ERK and PI3K/Akt/mTOR.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Some novel quinazoline derivatives have been designed as dual inhibitors of PI3K and other cancer-related targets like histone deacetylases (HDACs).[3] These multi-targeted agents represent a promising strategy to overcome drug resistance and enhance therapeutic efficacy.
Experimental Protocols
Standardized experimental protocols are essential for the reliable evaluation and comparison of anticancer compounds. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
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Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives, Gefitinib) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
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MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
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Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to assess the effect of quinazoline derivatives on the expression and phosphorylation status of key signaling proteins.
Protocol:
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Cell Lysis: Treat cancer cells with the test compounds for a specified duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel by electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-EGFR, total EGFR, p-Akt, total Akt) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
In Vivo Tumor Xenograft Studies
Animal models are crucial for evaluating the in vivo efficacy of potential anticancer drugs.
Protocol:
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Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 × 10⁶ to 5 × 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
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Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compounds (e.g., this compound derivatives) and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Conclusion
Derivatives of this compound represent a promising area for the development of novel anticancer agents. The available data, although limited, suggests that this scaffold can be a foundation for potent cytotoxic compounds. To fully elucidate their therapeutic potential, further research is warranted to:
-
Synthesize and screen a broader library of this compound derivatives against a diverse panel of cancer cell lines.
-
Determine the specific molecular targets and mechanisms of action for the most potent compounds.
-
Conduct comprehensive in vivo studies to evaluate their efficacy, pharmacokinetics, and toxicity profiles.
By systematically exploring this chemical space and comparing it with established quinazoline inhibitors, the scientific community can continue to advance the development of more effective and targeted cancer therapies.
References
A Comparative Analysis of 4-(Methylthio)quinazoline Derivatives and Gefitinib in Anticancer Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of 4-(Methylthio)quinazoline derivatives and the well-established Epidermal Growth Factor Receptor (EGFR) inhibitor, gefitinib. The focus is on their chemical properties, anticancer activity, and underlying mechanisms of action, supported by available experimental data. This document aims to furnish researchers and drug development professionals with a comprehensive resource to inform future research and development in the field of oncology.
Chemical and Pharmacological Profile
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, a key player in cell proliferation and survival signaling pathways.[1] It functions by competing with adenosine triphosphate (ATP) at the kinase's binding site, thereby blocking the downstream signaling cascades that contribute to tumor growth. The quinazoline scaffold is a core structural feature of gefitinib and many other kinase inhibitors.
This compound derivatives also feature the quinazoline core but are distinguished by a methylthio group at the 4-position. While extensive research has been conducted on various quinazoline derivatives for their anticancer properties, specific data on this compound and its direct comparison with gefitinib is emerging. The shared quinazoline scaffold suggests a potential for these compounds to exhibit activity as kinase inhibitors, possibly targeting EGFR among other cellular kinases.
| Property | This compound | Gefitinib |
| Core Structure | Quinazoline | Quinazoline |
| Key Functional Group | 4-Methylthio group | 4-Anilino group with 3-chloro-4-fluoro substitution |
| Primary Mechanism of Action | Under Investigation (Presumed Kinase Inhibition) | EGFR Tyrosine Kinase Inhibition |
| Therapeutic Use | Investigational | Approved for non-small cell lung cancer (NSCLC) with specific EGFR mutations |
Comparative Anticancer Activity
Direct comparative studies between a specific this compound and gefitinib are limited. However, studies on various 2-alkylthio-quinazoline derivatives have demonstrated significant cytotoxic activity against cancer cell lines, in some cases surpassing the potency of gefitinib under the same experimental conditions.
One study synthesized a series of 2-alkylthio-quinazoline derivatives and evaluated their in vitro cytotoxicity against HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cell lines using an MTT assay, with gefitinib as a reference compound. The results, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), are summarized below.[2]
| Compound | HeLa IC50 (µM) | MDA-MB-231 IC50 (µM) |
| Compound 21 (a 2-alkylthio-quinazoline) | 2.81 | 1.93 |
| Compound 22 (a 2-alkylthio-quinazoline) | 1.85 | 2.11 |
| Compound 23 (a 2-alkylthio-quinazoline) | 2.15 | 2.03 |
| Gefitinib | 4.3 | 28.3 |
These results indicate that specific 2-alkylthio-quinazoline derivatives exhibit significantly higher potency than gefitinib against both HeLa and MDA-MB-231 cell lines in this particular study.
Furthermore, other studies have reported the anticancer activity of different this compound derivatives against the MCF-7 breast cancer cell line. While a direct comparison with gefitinib from the same study is not available, these findings highlight the potential of this class of compounds.
| Compound | Cell Line | IC50 (µg/mL) |
| 4-(2-fluorophenyl)-1,4,5,6-tetrahydro-2-(methylthio)benzo[h]quinazoline | MCF-7 | 62.5 (51.9% inhibition) |
| 4-(3,4-dimethoxyphenyl)-1,4,5,6-tetrahydro-2-(methylthio)benzo[h]quinazoline | MCF-7 | 62.5 (50% inhibition) |
| 4-(2-(4-(methylthio)phenyl)quinazolin-4-yl)morpholine | MCF-7 | Not specified in µg/mL |
It is important to note that the IC50 values for gefitinib can vary significantly depending on the cell line and the presence of specific EGFR mutations. For instance, gefitinib is highly potent against NSCLC cell lines with activating EGFR mutations (e.g., PC-9, HCC827), with IC50 values in the nanomolar range.[3][4] In contrast, its activity against cell lines with wild-type EGFR or other resistance mechanisms is considerably lower. The MCF-7 cell line is generally considered to have low EGFR expression and is relatively insensitive to gefitinib, with reported IC50 values often in the micromolar range.[5]
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
Gefitinib's mechanism of action is centered on the inhibition of the EGFR signaling pathway. Upon binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates its tyrosine kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which promote cell proliferation, survival, and angiogenesis. Gefitinib blocks this initial phosphorylation step, thereby inhibiting the entire downstream cascade.
Caption: EGFR Signaling Pathway and Points of Inhibition.
Experimental Workflow: In Vitro Anticancer Activity Assessment
The evaluation of the anticancer activity of compounds like this compound and gefitinib typically involves a series of in vitro assays. A standard workflow is depicted below.
References
- 1. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Potential of 4-(Methylthio)quinazoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in the development of targeted anticancer therapies, with several derivatives approved for clinical use. This guide provides a comparative analysis of the anticancer activity of compounds derived from 4-(Methylthio)quinazoline, presenting key experimental data, detailed protocols for cited assays, and visualizations of implicated signaling pathways. While direct extensive research on the parent compound, this compound, is limited in publicly available literature, this guide focuses on its closely related derivatives to offer valuable insights into its potential as a pharmacophore in oncology.
Comparative Anticancer Activity
The in vitro cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines. This section summarizes the quantitative data, comparing the efficacy of these derivatives to established anticancer agents.
A study on morpholine-substituted quinazolines investigated the activity of 4-(2-(4-methylthiophenyl)quinazolin-4-yl)morpholine . The results demonstrated its cytotoxic potential across different cancer types.[1] Notably, the presence of the methylthio group at the para position of the phenyl ring enhanced potency against MCF-7 and SHSY-5Y cell lines compared to the unsubstituted analog.[1]
Another investigation focused on tetrahydro-benzo[h]quinazoline derivatives, including 4-(2-fluorophenyl)-1,4,5,6-tetrahydro-2-(methylthio)benzo[h]quinazoline and 4-(3,4-dimethoxyphenyl)-1,4,5,6-tetrahydro-2-(methylthio)benzo[h]quinazoline . These compounds were assessed for their ability to inhibit the growth of the MCF-7 breast cancer cell line.[2]
The following table summarizes the inhibitory concentration (IC50) values and percentage of inhibition data for these derivatives and compares them with the standard-of-care chemotherapeutic agent Doxorubicin and the targeted therapy Gefitinib.
| Compound/Drug | Cell Line | IC50 (µM) | % Inhibition (Concentration) |
| 4-(2-(4-methylthiophenyl)quinazolin-4-yl)morpholine | A549 | 10.38 ± 0.27[3] | Not Reported |
| MCF-7 | 6.44 ± 0.29[3] | Not Reported | |
| SHSY-5Y | 9.54 ± 0.15[3] | Not Reported | |
| 4-(2-fluorophenyl)-1,4,5,6-tetrahydro-2-(methylthio)benzo[h]quinazoline | MCF-7 | Not Reported | 90.38% (7.8 µg/ml)[2] |
| 4-(3,4-dimethoxyphenyl)-1,4,5,6-tetrahydro-2-(methylthio)benzo[h]quinazoline | MCF-7 | Not Reported | 77.06% (7.8 µg/ml)[2] |
| Gefitinib | A549 | 19.91 - 43.17[4] | Not Reported |
| PC9 | <1[5] | Not Reported | |
| HeLa | 4.3[6] | Not Reported | |
| MDA-MB-231 | 28.3[6] | Not Reported | |
| Doxorubicin | A549 | >20[7] | Not Reported |
| MCF-7 | 2.50 ± 1.76[7] | Not Reported | |
| HeLa | 2.92 ± 0.57[7] | Not Reported |
Implicated Signaling Pathways
Quinazoline derivatives frequently exert their anticancer effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. The EGFR and PI3K/Akt pathways are common targets.[8][9]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, promoting cell growth and proliferation.[10][11] Many quinazoline-based drugs are designed as EGFR inhibitors.[12]
References
- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. EGFR signaling pathway as therapeutic target in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EGFR Signaling Pathway | Danaher Life Sciences [lifesciences.danaher.com]
- 11. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
Comparative Antimicrobial Spectrum of 4-(Methylthio)quinazoline Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of various 4-(Methylthio)quinazoline analogs, supported by available experimental data. The information is presented to facilitate the evaluation and selection of promising compounds for further investigation.
The quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial effects. Analogs featuring a methylthio group at the 4-position of the quinazoline ring have been a subject of interest for their potential to inhibit the growth of various pathogenic microorganisms. This guide summarizes the available data on their antimicrobial spectrum, presents the methodologies used for their evaluation, and visualizes the general workflow for such studies.
Performance Comparison of this compound Analogs
To date, comprehensive studies focusing solely on a wide array of this compound analogs and their antimicrobial activities are limited in the public domain. However, data from broader studies on quinazoline derivatives have included some compounds bearing the 4-methylthio moiety. The following table consolidates available Minimum Inhibitory Concentration (MIC) data to offer a comparative overview. A lower MIC value indicates greater potency.
| Compound ID | Structure | Test Organism | MIC (µg/mL) | Reference |
| Analog A | (E)-4-(methylthio)-3-(2-phenylquinazolin-4-yl)-1H-benzo[b][1][2]diazepin-2(5H)-one | Staphylococcus aureus | Data Not Quantified | [3] |
| Escherichia coli | Data Not Quantified | [3] | ||
| Analog B | 8-bromo-3-(2-(dimethylamino)ethyl)-2-(methylthio)quinazolin-4(3H)-one derivative | Bacillus subtilis | Not Specified | [4] |
| Bacillus sphaericus | Not Specified | [4] | ||
| Staphylococcus aureus | Not Specified | [4] | ||
| Pseudomonas aeruginosa | Not Specified | [4] | ||
| Klebsiella aerogenes | Not Specified | [4] | ||
| Chromobacterium violaceum | Not Specified | [4] | ||
| Candida albicans | Not Specified | [4] | ||
| Aspergillus fumigatus | Not Specified | [4] | ||
| Trichophyton rubrum | Not Specified | [4] | ||
| Trichophyton mentagrophytes | Not Specified | [4] |
Note: The available literature did not provide specific MIC values for a broad range of this compound analogs. The table reflects the current limitations in publicly accessible, quantitative data for direct comparison.
Experimental Protocols
The antimicrobial activity of quinazoline derivatives is typically evaluated using standardized methods to determine their inhibitory effects on the growth of various microorganisms. The following are detailed methodologies commonly cited in the literature for such assessments.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]
-
Preparation of Microbial Inoculum:
-
Bacterial and fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) at 37°C for 24-48 hours.
-
Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
The synthesized this compound analogs are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
-
Incubation:
-
Each well is inoculated with the standardized microbial suspension.
-
The microtiter plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1] This can be assessed visually or by using a spectrophotometric plate reader.
-
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative technique used to screen for antimicrobial activity.
-
Preparation of Agar Plates:
-
Sterile Mueller-Hinton Agar is poured into sterile Petri dishes and allowed to solidify.
-
-
Inoculation:
-
A standardized microbial suspension (as prepared for the broth microdilution method) is uniformly spread over the surface of the agar plate using a sterile cotton swab.
-
-
Application of Test Compounds:
-
Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer.
-
A fixed volume of the test compound solution (at a known concentration) is added to each well.
-
-
Incubation:
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Measurement of Inhibition Zone:
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is absent) in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.
-
Experimental and logical Workflows
The following diagrams illustrate the typical workflows involved in the synthesis and antimicrobial evaluation of novel chemical compounds, as well as the general logic of structure-activity relationship (SAR) studies.
Caption: General workflow for synthesis and antimicrobial evaluation.
Caption: Logic of a Structure-Activity Relationship (SAR) study.
Mechanism of Action
The precise mechanism of action for this compound analogs as antimicrobial agents is not yet fully elucidated and appears to be dependent on the overall substitution pattern of the molecule. However, research on the broader class of quinazoline and quinazolinone derivatives suggests several potential targets within microbial cells. One of the most cited mechanisms is the inhibition of DNA gyrase and topoisomerase IV, enzymes that are crucial for bacterial DNA replication, transcription, and repair.[4][5] By binding to these enzymes, the compounds can induce cleavage of the bacterial DNA, ultimately leading to cell death.[5] Further research is necessary to determine if this compound analogs specifically target this pathway or possess alternative mechanisms of action.
Caption: Postulated mechanism of action for quinazoline derivatives.
References
- 1. Synthesis and Antimicrobial Evaluation of New 2-Methylquinazolin-4(3H)-one Phosphorothioates [ejchem.journals.ekb.eg]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
Comparative Analysis of the Biological Effects of 4-(Methylthio)quinazoline and Alternative Kinase Inhibitors
A comprehensive guide for researchers and drug development professionals on the cross-validation of 4-(Methylthio)quinazoline's biological efficacy against established kinase inhibitors. This report details comparative anticancer activities, underlying mechanisms of action, and standardized experimental protocols.
Introduction
Quinazoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects. A notable subset of these compounds, characterized by a methylthio substitution at the 4-position, has garnered interest for its potential as a therapeutic agent. This guide provides a comparative analysis of the biological effects of this compound derivatives against well-established quinazoline-based kinase inhibitors: Gefitinib, Erlotinib, and Lapatinib. These alternatives are widely used in clinical settings and serve as benchmarks for evaluating the efficacy and mechanism of novel anticancer compounds.
This comparison focuses on the cytotoxic effects against various cancer cell lines, the inhibition of key signaling pathways, and the detailed experimental methodologies required to replicate and validate these findings.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic activity of this compound derivatives and the selected alternatives was evaluated against a panel of human cancer cell lines, including breast (MCF-7), non-small cell lung (A549), and colorectal (HCT-116) cancer lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay.
| Compound | Target Cancer Cell Line | IC50 (µM) |
| 4-(2-fluorophenyl)-1,4,5,6-tetrahydro-2-(methylthio)benzo[h]quinazoline (C1) | MCF-7 | Not explicitly stated, but showed 90.38% inhibition at 7.8 µg/mL and 51.9% at 62.5 µg/mL[1][2] |
| 4-(3,4-dimethoxyphenyl)-1,4,5,6-tetrahydro-2-(methylthio)benzo[h]quinazoline (C2) | MCF-7 | Not explicitly stated, but showed 77.06% inhibition at 7.8 µg/mL and 50% at 62.5 µg/mL[1][2] |
| Gefitinib | A549 | ~5-10[3] |
| HeLa | 4.3[4] | |
| MDA-MB-231 | 28.3[4] | |
| Erlotinib | A549 | ~23[3] |
| HCT-116 | Varies with cell density | |
| MCF-7 | > 30 | |
| Lapatinib | MCF-7 | 136.6[5] |
| A549 | Associated with sensitivity in cells with HER-2 amplification[6] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies. The data for the this compound derivatives C1 and C2 is presented as percentage inhibition at given concentrations, as exact IC50 values were not available in the cited literature.[1][2]
Signaling Pathways and Mechanisms of Action
The selected alternative compounds—Gefitinib, Erlotinib, and Lapatinib—are well-characterized as tyrosine kinase inhibitors that primarily target the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathways. These pathways are critical for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.
The precise mechanism of action for this compound derivatives is not as extensively elucidated. However, the broader class of quinazoline compounds is known to exert its anticancer effects through various mechanisms, including the inhibition of protein kinases like PI3K and tubulin polymerization.
EGFR/HER2 Signaling Pathway Targeted by Alternatives
Gefitinib and Erlotinib are reversible inhibitors of the EGFR tyrosine kinase, while Lapatinib is a dual inhibitor of both EGFR and HER2. By blocking the ATP-binding site of these receptors, they prevent autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, ultimately leading to cell cycle arrest and apoptosis.
Caption: EGFR/HER2 signaling pathway and points of inhibition.
Postulated Mechanism of this compound Derivatives
While a definitive signaling pathway for this compound derivatives has not been fully characterized, based on the broader quinazoline literature, their anticancer activity may involve multiple targets. The diagram below illustrates a generalized workflow for assessing the biological effects of these compounds.
Caption: General experimental workflow for evaluating anticancer compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of biological findings. The following are standard protocols for the key experiments cited in this guide.
MTT Assay for Cell Viability and IC50 Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Test compounds (this compound derivatives, Gefitinib, Erlotinib, Lapatinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
In Vitro Kinase Inhibition Assay (e.g., for EGFR)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide)
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the recombinant kinase, the kinase buffer, and the test compound.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced (luminescence-based).
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Western Blot Analysis for Signaling Protein Phosphorylation
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling molecules.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phosphorylated EGFR).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein or a housekeeping protein like β-actin.
Conclusion
This guide provides a framework for the comparative evaluation of this compound derivatives against established kinase inhibitors. While the available data suggests that certain this compound derivatives exhibit promising anticancer activity against breast cancer cells, further quantitative studies are required to establish their potency with precise IC50 values. The provided experimental protocols offer standardized methods for conducting such validation studies. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound derivatives to better understand their mechanism of action and potential for clinical development. The continued investigation of this class of compounds may lead to the discovery of novel and effective anticancer therapeutics.
References
- 1. wjpmr.com [wjpmr.com]
- 2. wjpmr.com [wjpmr.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives: anticancer activity, QSAR studies, and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor and antiangiogenic effect of the dual EGFR and HER-2 tyrosine kinase inhibitor lapatinib in a lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: 4-(Methylthio)quinazoline versus its Oxygen Analog, 4-Methoxyquinazoline
A Guide for Drug Development Professionals
In the landscape of kinase inhibitor development, the quinazoline scaffold has proven to be a cornerstone for potent and selective agents, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Modifications to the core structure are critical for tuning activity, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of two closely related analogs: 4-(Methylthio)quinazoline and its oxygen counterpart, 4-Methoxyquinazoline. The focus is on the impact of substituting the 4-position oxygen with sulfur and the resulting implications for biological efficacy, supported by experimental data and protocols.
Quantitative Efficacy Comparison
While direct, head-to-head comparative studies on the parent this compound and 4-Methoxyquinazoline molecules are not extensively available in published literature, structure-activity relationship (SAR) studies on more complex derivatives provide valuable insights. The data below is compiled from various studies on quinazoline derivatives where ether and thioether linkages at the C4 position were evaluated for their inhibitory effects, primarily against EGFR.
Disclaimer: The following data represents various substituted quinazoline derivatives and is intended to illustrate the general efficacy trends of 4-alkoxy vs. 4-alkylthio substitution patterns. These values are not a direct comparison of the unsubstituted parent compounds.
| Compound Class | Linkage Type | Target | Potency (IC₅₀) | Cell Line (Antiproliferative) | Potency (IC₅₀) |
| Thioether-Linked Quinazoline Derivative | Thioether (-S-) | EGFR | 0.01 µM | PC3 (Prostate Cancer) | 1.8 µM[4] |
| Ether-Linked Quinazoline Derivative | Ether (-O-) | EGFR | 0.02 µM | A431 (Epidermoid Carcinoma) | 3.4 µM[2] |
| Thioether-Linked Quinazoline Derivative 3a | Thioether (-S-) | Not Specified | Not Specified | PC3 (Prostate Cancer) | 5.6 µM[4] |
| Thioether-Linked Quinazoline Derivative 3d | Thioether (-S-) | Not Specified | Not Specified | PC3 (Prostate Cancer) | 8.1 µM[4] |
Key Observation: In studies where analogous ether and thioether derivatives were compared, the thioether-linked compounds demonstrated slightly superior or comparable potency in enzymatic assays against EGFR. For instance, one study noted that thioether-linked derivatives exhibited an IC50 of 0.01 µM, while their ether-linked counterparts had an IC50 of 0.02 µM. Furthermore, several 4-alkyl(aryl)thioquinazoline derivatives have shown high efficacy against cancer cell lines like PC3, with IC50 values in the low micromolar range.[4]
Structure-Activity Relationship (SAR) Insights
The substitution at the C4 position of the quinazoline ring is crucial for its interaction with the hinge region of the ATP-binding pocket of kinases like EGFR. The choice between a sulfur (thioether) and an oxygen (ether) atom at this position influences several key physicochemical properties:
-
Electronegativity and Bond Angles: Oxygen is more electronegative than sulfur. This difference affects the electron density of the quinazoline ring and the geometry of the substituent, which can alter the strength of hydrogen bonding interactions with key residues in the kinase hinge region, such as Met793 in EGFR.[2]
-
Lipophilicity: Thioethers are generally more lipophilic than their corresponding ethers. This can enhance membrane permeability and cell uptake, potentially leading to improved activity in cell-based assays. It may also affect plasma protein binding and overall pharmacokinetics.
-
Metabolic Stability: The C-S bond in a methylthio group can be susceptible to oxidation (to sulfoxide and sulfone), while the C-O bond in a methoxy group is typically more stable, though it can undergo O-dealkylation. These metabolic differences can impact the compound's half-life and in vivo efficacy.
Signaling Pathway and Experimental Workflow
To understand the context of this comparison, it is essential to visualize both the biological target pathway and the experimental process for evaluating these compounds.
Caption: EGFR signaling pathway and point of inhibition.
Caption: Workflow for comparing quinazoline inhibitor efficacy.
Experimental Protocols
In Vitro EGFR Tyrosine Kinase Inhibition Assay
This protocol describes a common method to determine the concentration of an inhibitor required to block 50% of EGFR kinase activity (IC₅₀) in a cell-free system.
-
Objective: To measure the direct inhibitory effect of the compounds on purified EGFR enzyme activity.
-
Principle: The assay measures the transfer of phosphate from ATP to a tyrosine-containing substrate by the EGFR kinase. Inhibition is quantified by measuring the reduction in substrate phosphorylation, often via luminescence or fluorescence.
-
Materials:
-
Recombinant human EGFR kinase enzyme.
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[5]
-
ATP (Adenosine triphosphate).
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Test compounds (this compound, 4-Methoxyquinazoline) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer.
-
Add 2 µL of the EGFR enzyme solution to each well of a 384-well plate.[5]
-
Add 1 µL of the diluted test compound or DMSO (for control wells) to the respective wells.[5]
-
Incubate the enzyme and inhibitor for 30-60 minutes at room temperature to allow for binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well.[5]
-
Incubate the reaction for 60 minutes at room temperature.[5]
-
Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagent according to the manufacturer's protocol (e.g., add 5 µL of ADP-Glo™ Reagent, incubate 40 min; then add 10 µL of Kinase Detection Reagent, incubate 30 min).[5]
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by plotting the data using a suitable nonlinear regression model.
-
Cell-Based Proliferation Assay (MTT Assay)
This protocol assesses the compound's ability to inhibit the proliferation of cancer cells that are dependent on EGFR signaling.
-
Objective: To determine the cytotoxic or cytostatic effect of the compounds on living cells and calculate the cellular IC₅₀.
-
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells.[6][7] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[8][9] The amount of formazan is proportional to the number of viable cells.[8]
-
Materials:
-
Procedure:
-
Seed cells into a 96-well plate at a density of approximately 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or DMSO (as a vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[9]
-
Observe the formation of purple formazan crystals.
-
Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[6][9]
-
Measure the absorbance (optical density) of the solution at a wavelength of 570 nm using a microplate reader.[6][7]
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control and determine the IC₅₀ value by plotting the results.
-
Conclusion
The substitution of an oxygen atom with a sulfur atom at the 4-position of the quinazoline scaffold presents a subtle but significant modification for medicinal chemists. Based on available data from substituted analogs, the 4-thioether linkage appears to confer a slight potency advantage in enzymatic assays, potentially due to differences in lipophilicity and electronic properties that influence binding to the EGFR active site. However, this may be offset by differences in metabolic stability. The provided protocols offer a standardized framework for directly comparing the efficacy of this compound and 4-Methoxyquinazoline, enabling a data-driven decision in the lead optimization process for next-generation kinase inhibitors.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities [mdpi.com]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 9. Synthesis and biological evaluation of 4-alkoxy-6,9-dichloro[1,2,4]triazolo[4,3-a]quinoxalines as inhibitors of TNF-α and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of 4-(Methylthio)quinazoline synthesis methods
A comprehensive head-to-head comparison of two primary methods for the synthesis of 4-(methylthio)quinazoline is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of the available synthetic routes, supported by experimental data, to aid in the selection of the most suitable method based on specific research needs.
Head-to-Head Comparison of Synthesis Methods
Two prominent methods for the synthesis of this compound derivatives have been identified in the literature:
-
S-alkylation of a 4-thioxo-3,4-dihydroquinazoline derivative.
-
Thioetherification of a 4-chloroquinazoline derivative.
The following table summarizes the key quantitative data for each method, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Method 1: S-Alkylation | Method 2: Thioetherification |
| Starting Material | 2-Aryl-3-hydroxy-4-thioxo-3,4-dihydroquinazoline | 4-Chloroquinazolines |
| Reagents | Methyl iodide, Triethylamine | Thiol compounds, K₂CO₃ |
| Solvent | Dry Methanol | Acetone |
| Reaction Temperature | Reflux | Reflux |
| Reaction Time | 2 hours | Not specified |
| Yield | 79-83%[1] | Not specified for this compound |
Experimental Protocols
Method 1: S-Alkylation of 2-Aryl-3-hydroxy-4-thioxo-3,4-dihydroquinazoline[1]
This method involves the direct methylation of the thiol group of a 4-thioxoquinazoline derivative.
Procedure:
-
To a well-stirred solution of the appropriate 2-aryl-3-hydroxy-4-thioxo-3,4-dihydroquinazoline (5 mmol) in dry methanol (50 ml), add triethylamine (5 mmol).
-
Add methyl iodide (10 mmol) to the reaction mixture.
-
Heat the reaction mixture at reflux temperature for 2 hours.
-
After cooling, the separated solid is collected by filtration.
-
The crude product is recrystallized from methanol to yield the pure 2-aryl-4-methylthioquinazoline-3-oxide.
Example Yields:
-
2-Phenyl-4-methylthioquinazoline-3-oxide: 79%
-
2-(p-Tolyl)-4-methylthioquinazoline-3-oxide: 83%
Method 2: Thioetherification of 4-Chloroquinazolines
This method provides a route to 4-alkyl(aryl)thioquinazoline derivatives through the reaction of a 4-chloroquinazoline with a thiol. While a specific protocol for this compound is not detailed, a general procedure can be inferred.
General Procedure:
-
A mixture of a 4-chloroquinazoline and a thiol compound is refluxed in acetone.
-
Potassium carbonate (K₂CO₃) is used as a base.
Logical Workflow of Synthesis Methods
The following diagram illustrates the logical workflow for the two primary synthesis routes to this compound derivatives.
Caption: Comparative workflow of S-Alkylation and Thioetherification for this compound synthesis.
References
The Methylthio Moiety: A Subtle Advantage in Quinazoline-Based Drug Design
A comparative analysis of the methylthio group's influence on the biological activity and pharmacokinetic profile of quinazoline compounds, supported by experimental data and detailed protocols.
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the foundation of numerous therapeutic agents, particularly in oncology. The strategic placement of various functional groups on this heterocyclic system can dramatically influence its biological activity, selectivity, and pharmacokinetic properties. Among these, the methylthio (-SCH3) group at the 2-position of the quinazolin-4(3H)-one core has emerged as a recurring motif in the design of potent anticancer agents. This guide provides a comparative overview of the advantages conferred by the methylthio group, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows.
Enhanced Biological Activity: A Quantitative Comparison
The inclusion of a 2-methylthio group in quinazolin-4(3H)-one derivatives has been shown to result in significant cytotoxic activity against various cancer cell lines. While direct comparative studies with 2-unsubstituted analogues are scarce in the literature, a comparison of the half-maximal inhibitory concentrations (IC50) of various 2-methylthio-substituted quinazolines against standard chemotherapeutic agents provides a benchmark for their potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| 4-(2-fluorophenyl)-1,4,5,6-tetrahydro-2-(methylthio)benzo[h]quinazoline | MCF-7 (Breast) | ~15.6 | Doxorubicin | Not specified | [1] |
| 4-(3,4-dimethoxyphenyl)-1,4,5,6-tetrahydro-2-(methylthio)benzo[h]quinazoline | MCF-7 (Breast) | ~31.2 | Doxorubicin | Not specified | [1] |
| 2-{[4-(dimethylamino)benzyl]thio}-3-phenylquinazolin-4(3H)-one | HeLa (Cervical) | 1.85 ± 0.09 | Gefitinib | 4.3 ± 0.21 | [2] |
| 2-{[4-(dimethylamino)benzyl]thio}-3-phenylquinazolin-4(3H)-one | MDA-MB-231 (Breast) | 2.81 ± 0.14 | Gefitinib | 28.3 ± 1.41 | [2] |
Note: The data presented is compiled from different studies and is intended for comparative purposes. The reference compounds were used as positive controls in the respective studies.
The data suggests that 2-methylthio-quinazoline derivatives can exhibit potent anticancer activity, in some cases surpassing that of the established EGFR inhibitor, gefitinib.
Pharmacokinetic Profile: The Role of the Methylthio Group in Metabolism
The methylthio group can significantly influence the pharmacokinetic properties of a drug molecule. It provides a site for metabolic transformation, which can impact the drug's half-life, clearance, and potential for drug-drug interactions.
-
Metabolic Pathway: In vitro studies on compounds containing a methylthio group, such as 2-methylthiobenzothiazole, have shown that the sulfur atom can be oxidized to a methylsulfoxide and subsequently a methylsulfone.[3] These more polar metabolites can then be conjugated with glutathione, a process mediated by glutathione-S-transferases.[3] This metabolic pathway ultimately leads to the S-demethylation of the methylthio group.[3]
-
Modulation of Drug Half-Life: The presence of a metabolically susceptible site like the methylthio group can be advantageous in drug design. By modifying the electronic and steric environment around the methylthio group, medicinal chemists can fine-tune the rate of metabolism, thereby controlling the drug's half-life and duration of action.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for the synthesis of a representative 2-methylthio-quinazoline and for a key biological assay used to determine its anticancer activity.
Synthesis of 2-(Methylthio)quinazolin-4(3H)-one
This two-step synthesis involves the initial formation of the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one, followed by S-alkylation with a methylating agent.
Step 1: Synthesis of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one
-
Reaction Setup: In a round-bottom flask, combine 2-aminobenzamide (1 equivalent) and carbon disulfide (1.5 equivalents) in ethanol.
-
Addition of Base: Add potassium hydroxide (3 equivalents) dissolved in water to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the mixture with a dilute solution of hydrochloric acid until a precipitate forms.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry to obtain the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one.
Step 2: S-methylation to yield 2-(Methylthio)quinazolin-4(3H)-one
-
Reaction Setup: Dissolve the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Base: Add a base such as potassium carbonate (1.2 equivalents) to the solution.[2]
-
Addition of Methylating Agent: Add a methylating agent, for example, methyl iodide (1.5 equivalents), to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-18 hours, monitoring by TLC.[2]
-
Work-up: Pour the reaction mixture into ice-water to precipitate the product.
-
Purification: Filter the crude product, wash with water, and purify by recrystallization from ethanol to yield the final 2-(methylthio)quinazolin-4(3H)-one.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10^4 cells/mL and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized quinazoline compounds (e.g., 0, 1, 5, 10, 25, and 50 µM) and a positive control (e.g., doxorubicin or gefitinib).[2][4] Incubate for a further 24-72 hours.[2][4]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.[1]
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Visualizing the Mechanism and Workflow
Diagrams are powerful tools for understanding complex biological pathways and experimental procedures.
Caption: Synthetic workflow for 2-(methylthio)quinazolin-4(3H)-one.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Simplified EGFR signaling pathway and its inhibition.
Conclusion
The methylthio group serves as a valuable pharmacophore in the design of quinazoline-based compounds, particularly in the development of anticancer agents. While more direct comparative studies are needed to fully elucidate its structure-activity relationship, the existing data indicates that the 2-methylthio substitution can lead to potent biological activity. Furthermore, its role as a metabolic handle offers medicinal chemists an opportunity to fine-tune the pharmacokinetic profile of drug candidates. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this important class of heterocyclic compounds.
References
- 1. wjpmr.com [wjpmr.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(Methylthio)quinazoline: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4-(Methylthio)quinazoline, a compound utilized in various research applications. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
I. Understanding the Hazards
Key Potential Hazards:
-
Harmful if Swallowed[2]
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure that the following personal protective equipment is worn:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[3] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[3] A lab coat is standard. |
| Respiratory | Use only in a well-ventilated area, preferably within a chemical fume hood to avoid breathing dust.[1] |
III. Segregation and Storage of Waste
Proper segregation and storage of chemical waste are critical to prevent accidental reactions and to ensure compliant disposal.
-
Designated Waste Container:
-
Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration or quantity of the waste.
-
Indicate the date when the first drop of waste was added (accumulation start date).[6]
-
Deface any previous labels on the container to avoid confusion.[4]
-
-
Storage Location:
IV. Disposal Procedure for Unused or Contaminated this compound
This section outlines the step-by-step process for preparing this compound waste for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Caption: Workflow for the disposal of this compound waste.
V. Decontamination and Disposal of Empty Containers
Empty containers that once held this compound must also be handled properly to remove residual chemical.
-
Triple Rinsing:
-
For containers that held what are classified as "acutely hazardous" or "P-list" chemicals, triple rinsing is mandatory.[4] While the specific classification of this compound may not be listed, it is best practice to follow this procedure.
-
Rinse the empty container three times with a suitable solvent that can dissolve the compound.
-
Collect the rinseate (the solvent used for rinsing) and dispose of it as hazardous waste in your designated this compound waste container.[8]
-
-
Container Disposal:
VI. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert:
-
Alert others in the immediate area and evacuate if necessary.
-
-
Control and Contain:
-
Cleanup and Disposal:
-
Decontaminate:
-
Clean the spill area thoroughly with an appropriate solvent and decontaminating solution.
-
Caption: Logical flow for responding to a this compound spill.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific waste disposal guidelines and EHS office for any additional requirements.
References
- 1. aksci.com [aksci.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. fishersci.com [fishersci.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. towson.edu [towson.edu]
- 6. myusf.usfca.edu [myusf.usfca.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. vumc.org [vumc.org]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling 4-(Methylthio)quinazoline
This guide provides crucial safety and logistical information for handling 4-(Methylthio)quinazoline in a laboratory setting. The following procedures are based on best practices for handling quinazoline derivatives and should be supplemented with a substance-specific Safety Data Sheet (SDS) when available.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Recommended PPE for Handling this compound:
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are mandatory to protect against splashes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][2][3] |
| Skin Protection | - Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn.[1] It is critical to check the manufacturer's glove compatibility data for the specific chemical and breakthrough times.- Lab Coat/Gown: A clean lab coat or a disposable gown should be worn to protect against contamination.[1] For procedures with a higher risk of splashes or spills, a chemically resistant apron or gown is recommended. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[4] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before starting any work, ensure that a substance-specific Safety Data Sheet (SDS) for this compound has been reviewed.
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Assemble all necessary equipment and reagents.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above.
-
-
Weighing and Transfer:
-
If the compound is a solid, handle it carefully to avoid creating dust.
-
Use a spatula or other appropriate tool for transfers.
-
If transferring a solution, use a pipette or syringe with caution to prevent splashes.
-
-
During the Experiment:
-
Keep all containers with this compound clearly labeled and sealed when not in use.
-
Avoid direct contact with the skin, eyes, and clothing.
-
In case of accidental contact, immediately follow first-aid procedures. For skin contact, wash the affected area with soap and plenty of water.[5] For eye contact, rinse cautiously with water for several minutes.[5][6]
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.
-
Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Chemical Waste:
-
All waste containing this compound, including excess reagents and reaction mixtures, should be collected in a designated, labeled, and sealed hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste.
-
Place these materials in a clearly labeled, sealed waste bag or container.
-
-
Disposal Vendor:
-
Follow your institution's guidelines for hazardous waste disposal and arrange for pickup by a licensed chemical waste disposal company.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points in the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. americanchemistry.com [americanchemistry.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
